Benzarone's hepatotoxicity is primarily driven by its severe impact on mitochondrial function, a mechanism it shares with drugs like amiodarone and benzbromarone [1].
The following diagram illustrates the cascade of mitochondrial events leading to hepatocyte death:
Diagram of this compound-induced hepatotoxicity via mitochondrial dysfunction.
This compound serves as a foundational chemical structure for developing allosteric inhibitors of the Eyes Absent (EYA) phosphatases, which are promising targets in cancer therapy [2] [3].
The workflow for developing and testing this compound-derived EYA inhibitors is summarized below:
Workflow for developing this compound-derived EYA inhibitors for SHH-medulloblastoma.
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies.
| Objective | Recommended Model / Assay | Critical Readouts |
|---|
| Assess Mitochondrial Toxicity [1] | • Isolated rat liver mitochondria • Isolated rat hepatocytes • HepG2 cell line | • Membrane potential (ΔΨm) • State 3 respiration & RCR • Beta-oxidation rate • LDH release (necrosis) • Caspase activation (apoptosis) | | Evaluate EYA Phosphatase Inhibition [2] [3] | • In vitro phosphatase activity assay (using recombinant EYA protein) • SHH-MB cell lines (mouse & human) • Genetically engineered SHH-MB mouse models | • IC50 for phosphatase inhibition • Cell proliferation (IC50) • Tumor volume in vivo • Animal survival curve | | Modify Structure to Reduce Toxicity [4] | • Mouse hepatocytes (CYP-induced) • hURAT1-expressing HEK293 cells | • LDH release (cytotoxicity) • Inhibition of uric acid uptake |
The research on this compound highlights clear paths for future investigation:
The Eyes Absent (EYA) family of proteins represents a unique class of dual-function enzymes that have emerged as promising therapeutic targets in oncology. Comprising four members (EYA1-4) in humans, these proteins are distinguished by their unusual biochemical properties—they function both as transcriptional co-activators and as tyrosine phosphatases,
Unlike classical protein tyrosine phosphatases that utilize a cysteine residue in their catalytic mechanism, EYA proteins belong to the haloacid dehalogenase (HAD) superfamily and employ an aspartate residue as a nucleophile, making them topologically distinct and potentially more druggable targets. The EYA proteins are normally expressed during embryonic development but are typically downregulated in most adult tissues after development is complete. However, re-expression or overexpression of EYA family members has been documented across various cancer types, where they promote critical oncogenic processes including cell proliferation, angiogenesis, DNA damage repair, metastasis, and resistance to therapy.
This compound and its derivative benzbromarone were initially developed as uricosuric agents for the treatment of gout. Through experimental screening of compound libraries, these molecules were serendipitously identified as potent allosteric inhibitors of EYA tyrosine phosphatase activity. This compound specifically targets the EYA phosphatase domain through an allosteric mechanism, exhibiting notable selectivity for EYA proteins over representative classical protein tyrosine phosphatases like PTP1B. This selectivity profile represents a significant advantage, as achieving specificity among phosphatases has traditionally been challenging in drug development.
Recent medicinal chemistry efforts have focused on optimizing the this compound scaffold to enhance potency and drug-like properties. Researchers have developed multiple series of this compound derivatives, with one study generating 35 novel compounds based on the this compound structure. Among these derivatives, DS-1-38 has emerged as a particularly promising candidate, demonstrating enhanced inhibitory characteristics against EYA1 and robust antitumor activity in models of Sonic Hedgehog (SHH) medulloblastoma. Additional research has expanded this chemical space further, with another study developing 60 novel this compound derivatives to optimize EYA inhibitory activity and anticancer efficacy [1].
Table 1: Key this compound-Derived EYA Inhibitors in Development
| Compound | Target EYA | Key Characteristics | Experimental Evidence | Current Status |
|---|---|---|---|---|
| This compound (Parent) | EYA1-4 | Allosteric inhibitor, good selectivity | Inhibition of angiogenesis, endothelial cell motility | Repurposed candidate |
| Benzbromarone | EYA1-4 | Similar potency to this compound | Anti-angiogenic effects in zebrafish | Repurposed candidate |
| DS-1-38 | EYA1 | Enhanced inhibitory properties | SHH-MB growth inhibition, brain penetrance | Preclinical development |
| Multiple other derivatives | EYA1-4 | Structure-activity relationship studies | SHH pathway interruption, tumor growth inhibition | Early research phase |
One of the most characterized anticancer mechanisms of this compound derivatives involves their activity against SHH-subtype medulloblastoma (SHH-MB), an aggressive pediatric brain tumor. Approximately 30% of medulloblastomas are driven by gain-of-function genetic lesions in the Sonic Hedgehog (SHH) signaling pathway. EYA1 is critically involved in the tumorigenesis and proliferation of SHH-MB, with single-cell sequencing demonstrating that EYA1 is expressed in virtually every cancer cell in this subtype. The this compound derivative DS-1-38 functions as an EYA antagonist that directly opposes SHH signaling, leading to inhibition of SHH-MB growth in both in vitro and in vivo models. Importantly, DS-1-38 demonstrates excellent brain penetrance, a crucial characteristic for treating brain tumors, and significantly increases the lifespan of genetically engineered mice predisposed to fatal SHH-MB [2] [3].
EYA proteins play a significant role in the cellular response to DNA damage, particularly through their interaction with the histone variant H2AX. EYA proteins dephosphorylate H2AX at tyrosine 142 (Y142), which is required for the assembly of functional DNA damage repair complexes and cell survival under genotoxic stress. Cancer cells often exploit this mechanism to resist DNA-damaging therapies. This compound inhibits EYA's tyrosine phosphatase activity, thereby preventing H2AX dephosphorylation at Y142 and impairing DNA repair complex assembly. This leads to increased sensitivity to DNA-damaging agents and reduced survival of cancer cells under genotoxic stress, as demonstrated in pulmonary arterial smooth muscle cells from patients with pulmonary arterial hypertension, which share cancer-like characteristics [4].
Recent research has identified a novel mechanism through which EYA inhibition affects cancer cell proliferation. EYA4 and EYA1 interact with and dephosphorylate Polo-like kinase 1 (PLK1) at Y445, a residue within polo-box 1 of PLK1. This dephosphorylation is required for centrosome maturation, PLK1 localization to centrosomes, and polo-box domain dependent interactions between PLK1 and PLK1-activation complexes. Depletion of EYA4 or EYA1, or chemical inhibition of EYA phosphatase activity, dramatically reduces PLK1 activation, causing mitotic defects and cell death in cancer cells. This mechanism reveals how EYA inhibitors can disrupt cell cycle progression in rapidly dividing tumor cells [5].
Schematic representation of this compound's multifaceted anticancer mechanisms through EYA inhibition
The tyrosine phosphatase activity of EYA proteins is pro-angiogenic and contributes to tumor vascularization. EYA3 is expressed in vascular endothelial cells, and its depletion inhibits transwell migration as well as Matrigel-induced tube formation. This compound and benzbromarone inhibit the motility of endothelial cells and attenuate tubulogenesis in matrigel and sprouting angiogenesis in the ex vivo aortic ring assay in a dose-dependent manner. The anti-angiogenic effect of these inhibitors has been demonstrated in vivo, where treatment of zebrafish embryos led to significant and dose-dependent defects in the developing vasculature. This anti-angiogenic activity provides an additional mechanism through which this compound derivatives can inhibit tumor growth and progression [6].
The anticancer potential of this compound and its derivatives has been evaluated across multiple in vitro and in vivo cancer models. In SHH-medulloblastoma, the this compound derivative DS-1-38 has demonstrated potent tumor growth inhibition in preclinical models. The compound showed efficacy in increasing the lifespan of genetically engineered mice predisposed to fatal SHH-MB by more than 40%, indicating significant therapeutic potential. Beyond brain tumors, this compound has also shown efficacy in reversing vascular remodeling in a rat model of angio-obliterative pulmonary hypertension, a condition that shares cancer-like characteristics of excessive cell proliferation and apoptosis resistance [2] [4].
Table 2: Experimental Efficacy of this compound and Derivatives in Disease Models
| Disease Model | Compound Tested | Key Findings | Proposed Mechanism |
|---|---|---|---|
| SHH-medulloblastoma | DS-1-38 | 40+% lifespan extension in mice; excellent brain penetrance | EYA1 inhibition; SHH pathway disruption |
| Pulmonary arterial hypertension | This compound | Substantial reversal of vascular remodeling; reduced RVSP and RV hypertrophy | EYA3 phosphatase inhibition; impaired DNA damage repair |
| Endothelial cell models | This compound, Benzbromarone | Inhibition of transwell migration and tube formation; zebrafish vascular defects | Anti-angiogenic through EYA tyrosine phosphatase inhibition |
| Breast cancer models | This compound derivatives | Inhibition of cell motility and invasion | Disruption of EYA-SIX transcriptional activity |
| Various cancer cell lines | Multiple derivatives | Reduced PLK1 activation; mitotic defects; increased apoptosis | EYA-PLK1 interaction disruption; impaired centrosome maturation |
This compound derivatives demonstrate favorable pharmacological properties for therapeutic development. DS-1-38 exhibits excellent brain penetrance, a critical characteristic for treating brain tumors like medulloblastoma. The compounds generally show good selectivity for EYA proteins over classical protein tyrosine phosphatases, reducing the likelihood of off-target effects. This compound itself has a known safety profile from its previous clinical use as a uricosuric agent, potentially facilitating repurposing for oncology indications. However, comprehensive pharmacokinetic and toxicological studies of the newer derivatives are still needed to fully characterize their therapeutic potential [2] [6].
The tyrosine phosphatase activity of EYA proteins is typically measured using colorimetric or fluorometric assays with artificial substrates. The standard protocol involves:
Evaluation of this compound derivatives in cancer cell models involves multiple complementary approaches:
Preclinical evaluation of this compound derivatives in animal models follows established protocols:
Experimental workflow for evaluating this compound derivatives as EYA-targeted anticancer agents
This compound-derived EYA inhibitors show particular promise for specific cancer subtypes. SHH-medulloblastoma represents a primary indication where EYA1 plays a critical role in tumorigenesis and proliferation. Additionally, cancers with elevated EYA expression—including breast, ovarian, glioblastoma, leukemia, and Wilms' tumor—may be susceptible to these inhibitors. The association of EYA overexpression with cancer progression and metastasis in multiple tumor types suggests broad therapeutic potential. The unique dependency of certain cancers on EYA phosphatase activity for DNA damage adaptation further defines potential responsive populations [2] [7].
EYA inhibitors may demonstrate enhanced efficacy when combined with established cancer therapies:
Several factors support the clinical development potential of this compound-derived EYA inhibitors:
However, challenges remain in optimizing pharmacokinetic properties, establishing predictive biomarkers for patient selection, and determining optimal combination strategies with existing therapies.
This compound and its derivatives represent a promising class of targeted anticancer agents that inhibit the unique tyrosine phosphatase activity of EYA proteins. Through multifaceted mechanisms including SHH pathway disruption, impairment of DNA damage repair, inhibition of angiogenesis, and disruption of mitotic regulation, these compounds demonstrate significant efficacy in preclinical cancer models. The ongoing optimization of this compound derivatives continues to yield improved compounds with enhanced potency and favorable pharmacological properties.
Future research directions should focus on:
Benzbromarone (BBR) inhibits URAT1 by binding directly to its central cavity in the inward-open state, thereby physically blocking the conformational changes necessary for urate transport [1] [2].
The diagram below illustrates this inhibitory mechanism and the conformational states of URAT1.
Diagram of URAT1 inhibition by benzbromarone via stabilization of the inward-open state.
The following tables summarize critical quantitative data and methodological details from the foundational studies.
Table 1: Key Residues in URAT1 for Urate and Benzbromarone Binding [1]
| Residue | Location | Role in Urate/Benzbromarone Binding | Functional Impact of Mutation |
|---|---|---|---|
| R477 | TM11 | Forms crucial electrostatic interaction | R477A mutation significantly reduces URAT1 activity |
| M214 | TM4 | Hydrophobic interaction | M214A mutation results in >70% loss of function |
| F360 | TM7 | Hydrophobic interaction | F360A mutation results in >70% loss of function |
| F365 | TM7 | Hydrophobic interaction; confers higher urate affinity | F365A mutation results in >70% loss of function |
| F449 | TM10 | Hydrophobic interaction | F449A mutation results in >70% loss of function |
Table 2: Experimental Details from cryo-EM Structural Studies [1] [2] [3]
| Parameter | Study 1 (Rat homolog, URAT1EM) [1] | Study 2 (Human consensus, URAT1CS) [2] [3] |
|---|---|---|
| Protein Construct | Double-mutant (N35S, Y365F) rat URAT1 | Consensus-mutated human URAT1 (91% identity to wild-type) |
| Reported Resolution | 3.5 Å (Benzbromarone complex) | 3.00 Å (Benzbromarone complex) |
| Inhibitors Studied | Benzbromarone, Lesinurad, Verinurad, Sulfinpyrazone | Benzbromarone, Lesinurad, TD-3 |
| Key Finding | Drugs stabilize inward-facing state, block conformational transitions. | Inhibitors bind selectively to inward-open states; non-competitive inhibition. |
The structural and functional insights are derived from a combination of techniques. Here are the detailed methodologies for the key experiments cited.
This protocol is used to determine the high-resolution 3D structure of the URAT1-benzbromarone complex [1] [2] [3].
Protein Expression and Purification:
Sample Preparation and Grid Vitrification:
Data Collection and Processing:
This protocol is used to measure URAT1 transport activity and the inhibitory potency (IC₅₀) of benzbromarone [1] [2] [4].
Cell Culture and Transfection:
Uptake Experiment:
Quantification and Analysis:
Understanding this mechanism provides a clear path for designing improved therapies.
The table below summarizes the key available data on benzarone's metabolic fate and its primary biological targets.
| Aspect | Findings in Humans | Comparative Findings (Rat & Dog) |
|---|---|---|
| Absorption | Well-absorbed after an oral dose [1] | Well-absorbed [1] |
| Excretion | Mean of 73% in urine, 19% in faeces [1] | >80% in faeces [1] |
| Key Metabolic Process | Extensive pre-conjugation hydroxylation (≥70% of absorbed dose); primarily in the benzofuran ring and/or the ethyl side-chain [1] | Extensive direct conjugation (≥70% of absorbed dose) with limited hydroxylation [1] |
| Principal Urinary Metabolite | Conjugate(s) of 1-hydroxylated ethyl side-chain derivative (mean 26% dose) [1] | Information not specified in available search results |
| Unchanged Drug in Plasma | Not detected (<25 ng/mL) even after a 400 mg dose [1] | Information not specified in available search results |
| Conjugated Drug in Plasma | Detected, accounting for ~10% of peak plasma 14C concentration [1] | Detected, accounting for ~50% of peak plasma 14C concentration in dogs [1] |
| Protein Binding | >99% (in vitro) [1] | >96% (total 14C, ex vivo in dogs) [1] |
| Primary Molecular Target | Potent inhibitor of human URAT1 (IC50 = 2.8 μM) [2] | Information not specified in available search results |
A critical safety consideration is this compound's potential for severe drug-induced liver injury (DILI), which has led to market withdrawals in some regions [3] [4]. While the exact mechanism is not fully defined for this compound, research on its structural analog, benzbromarone, provides clues. In obese subjects or those with pre-existing NAFLD, diminished hepatic metabolic capacity can lead to prolonged retention of these drugs, resulting in chronic activation of PPARγ signaling. This sustained agonism exacerbates hepatic lipid accumulation, ultimately triggering liver injury [3].
For researchers aiming to investigate the metabolism and effects of this compound or similar compounds, here are methodologies from the reviewed literature.
This approach is based on the foundational human metabolic study [1].
This protocol is adapted from studies on the closely related drug benzbromarone [3].
The following diagram synthesizes the available information on this compound's metabolism and its proposed mechanism of hepatotoxicity, particularly in susceptible individuals.
Summary of this compound's human metabolic fate and proposed hepatotoxicity mechanism.
The available data suggests several critical areas for further investigation:
The table below summarizes the key data available for benzarone:
| Property | Value | Conditions / Notes |
|---|---|---|
| pKa | 7.68 ± 0.15 | Predicted value [1] [2]. |
| Melting Point | 124.0 to 128.0 °C | Experimental range (specification) [3] [4]. |
| 126 °C | Reference value [3] [4]. | |
| 124.3 °C | Literature value [1] [2]. | |
| Molecular Formula | C₁₇H₁₄O₃ | - [1] [3] [4] |
| Molecular Weight | 266.29 g/mol | - [1] [2] |
| Solubility | Slightly soluble in DMSO and Methanol | - [1] [3] [2] |
| Appearance | White to almost white powder to crystal | - [3] [4] |
For researchers needing to determine these properties, here are established experimental protocols.
For compounds like this compound with limited water solubility, the pKa is often determined using co-solvent methods and spectroscopic techniques [5] [6] [7].
The relationship between these primary methods and their extensions for challenging molecules like this compound can be visualized as follows:
Experimental pathways for determining the pKa of poorly water-soluble compounds.
The melting point is a key identity and purity test. The standard method involves using a capillary tube and a melting point apparatus [8].
For drug development professionals, these physicochemical properties are critical in the preformulation phase.
| Property | Description |
|---|---|
| CAS Number | 1477-19-6 [1] |
| Molecular Formula | C₁₇H₁₄O₃ [1] |
| Molecular Weight | 266.29 g/mol [1] |
| IUPAC Name | (2-Ethyl-3-benzofuranyl)(4-hydroxyphenyl)methanone [1] |
| Original Therapeutic Function | Antihemorrhagic; Treatment of vascular peripheral disorders [1] |
| Current Research Focus | Inhibitor of EYA tyrosine phosphatase (anticancer agent); Inhibitor of URAT1 (treatment of hyperuricemia) [1] [2] [3] |
| Key Hazard | Drug-induced hepatotoxicity, including reports of toxic and even fatal hepatitis [1] [4] |
| Parameter | Value / Finding | Context / Significance |
|---|---|---|
| EYA3 Tyrosine Phosphatase Inhibition (IC₅₀) | 17.5 μM [1] | Indicates potential as an anti-cancer and anti-angiogenic agent [1] [3]. |
| URAT1 Inhibition (IC₅₀) | 2.8 μM [1] | Mechanistic basis for its uricosuric effect; note that this is a property of its analog, Benzbromarone, and this compound is an active metabolite [1] [5]. |
| Mitochondrial Toxicity | Decreased mitochondrial membrane potential by 54% (at 20 μmol/L) in rat hepatocytes [4] | Proposed primary mechanism for observed clinical hepatotoxicity [4]. |
| In Vivo Anti-Tumor Efficacy | Reduced tumor growth in A-673 Ewing sarcoma mouse xenograft model (at 25 μg/g) [1] | Supports further development of derivatives for oncology [1] [2]. |
| Acute Toxicity (LD₅₀) | 200 mg/kg (intraperitoneal, mouse) [1] | -- |
Below are summarized methodologies from key studies on this compound's mechanisms of action and toxicity.
This protocol is used to determine the inhibitory activity of this compound and its derivatives on EYA proteins [3].
This set of experiments elucidates the mechanism of drug-induced hepatotoxicity, relevant for both this compound and its analog Benzbromarone [4].
These cellular assays are used to evaluate the anti-angiogenic potential of EYA inhibitors like this compound [3].
The following diagram integrates this compound's primary molecular targets and downstream effects, linking both its therapeutic potential and toxicological profile based on current research.
> this compound's dual-pathway mechanism: EYA phosphatase inhibition drives anticancer research, while mitochondrial toxicity underpins its hepatotoxicity risk.
The hepatotoxicity of this compound and its structural analogs has spurred efforts to develop safer derivatives.
The Eyes Absent (EYA) family of proteins (EYA1-4) represents a unique class of dual-function enzymes that play critical roles in both normal development and cancer progression. These proteins are unusual in that they function both as transcriptional co-activators and as tyrosine phosphatases, making them intriguing targets for therapeutic intervention. The EYA proteins are characterized by a conserved C-terminal Eya Domain (ED) that contains the phosphatase activity, which belongs to the haloacid dehalogenase (HAD) superfamily of hydrolases. What distinguishes EYA phosphatases from classical protein tyrosine phosphatases (PTPs) is their use of an aspartate residue as the catalytic nucleophile rather than a cysteine residue, and their requirement for Mg²⁺ cofactor for enzymatic activity [1] [2].
The therapeutic relevance of EYA inhibitors stems from the documented overexpression of EYA proteins in multiple cancer types. EYA2 is overexpressed in breast and ovarian cancers, EYA4 in malignant peripheral nerve sheath tumors, and EYA1 and EYA3 have been implicated in leukemias and other malignancies [2] [3] [4]. The phosphatase activity of EYA proteins has been shown to promote DNA damage repair, cell motility, invasion, and angiogenesis, making them attractive targets for anti-cancer therapy. Additionally, EYA proteins interact with the SIX family of homeobox transcription factors, and this complex is critical for the transcriptional regulation of genes involved in tumor progression and metastasis [2] [3].
This compound and benzbromarone were initially identified as allosteric inhibitors of EYA proteins through experimental screening approaches. These compounds, previously used as uricosuric agents for gout treatment, have been repurposed as EYA phosphatase inhibitors and serve as lead compounds for further optimization [1] [3]. Based on the this compound scaffold, researchers have developed a panel of 35 derivatives with enhanced inhibitory properties, with DS-1-38 emerging as a particularly promising compound showing excellent brain penetrance and in vivo efficacy against medulloblastoma [1].
Table 1: Quantitative Inhibition Data of Key EYA Inhibitors
| Compound | Molecular Target | IC₅₀/Inhibition | Cellular Assay Results | Therapeutic Evidence |
|---|---|---|---|---|
| Benzbromarone | EYA2, EYA3 | Potent inhibition of EYA3 tyrosine phosphatase activity [3] | Inhibited endothelial cell migration and tube formation; Anti-angiogenic effects in zebrafish [3] | Reduced viability in MLL-r leukemia; Increased survival in mouse models [4] |
| This compound | EYA2, EYA3 | Selective towards EYA vs. PTP1B [3] | Inhibited motility of mammary epithelial and endothelial cells [3] | |
| DS-1-38 | EYA1 | Designed this compound derivative [1] | Inhibited SHH-MB growth in vitro; Excellent brain penetrance [1] | Increased lifespan in SHH-medulloblastoma mice by >40% [1] |
| 6-OH-Benzbromarone | EYA3 | More potent than parent compound [5] | Most potent metabolite in migration and tubulogenesis assays [5] | |
| NCGC00249987 (9987) | EYA2 | IC₅₀ values ranging from 1.8 to 79 µM [6] | Inhibited migration, invadopodia formation, and invasion of lung cancer cells [2] | Chemical probe for studying Eya2 function [2] |
The structure-activity relationship (SAR) analysis of benzbromarone metabolites and derivatives reveals key insights into the structural requirements for EYA inhibition:
The assessment of EYA phosphatase activity and its inhibition typically employs multiple complementary approaches:
pNPP Hydrolysis Assay: The phosphatase activity is measured using p-nitrophenylphosphate (pNPP) as a substrate. The standard reaction mixture contains 100 mM TAB buffer (25 mM Tris, 50 mM acetic acid, 25 mM bis-Tris), 150 mM NaCl, 0.1 mM EDTA, and 1 mM DTT. The reaction is initiated by adding the EYA protein to the pNPP-containing buffer pre-incubated at 37°C. The reaction is stopped with NaOH, and the amount of hydrolysis product (pNP) is quantified by measuring absorption at 405 nm (ε = 1.78 × 10⁴ M⁻¹cm⁻¹) [7] [5].
Malachite Green Phosphate Detection: As an alternative method, phosphate release from specific phosphopeptide substrates (such as the C-terminal phosphopeptide of γ-H2AX) is measured using the malachite green assay, which is read at 650 nm [2] [3]. This approach provides higher sensitivity and substrate specificity compared to pNPP assays.
Kinetic Parameter Determination: Initial velocities are measured at various substrate concentrations and plotted as a function of substrate concentration. The data points are fitted to the Michaelis-Menten equation to determine kcat and Km values using appropriate software such as SigmaPlot [7].
Endothelial Cell Migration Assay: HUVECs are seeded on 24-well plates and cultured to confluency. Monolayers are scratch-wounded using a pipette tip, washed with PBS, and incubated with EYA inhibitors or vehicle control. Migrated cells are counted at various time points using image analysis software such as ImageJ [5].
Tubulogenesis Assay: Growth factor-reduced Matrigel is added to 96-well plates and polymerized. HUVECs (10,000 cells/well) in complete medium with inhibitors or vehicle are added and incubated for 24 hours at 37°C. Tube formation is quantified by measuring tube length using the NeuronJ plugin for ImageJ [3] [5].
Aortic Ring Assay: Aortic ring explants from mice are cultured in a 3D collagen matrix with VEGF₁₆₅ and test inhibitors. After 10 days with medium changes every two days, explants are fixed, stained with Isolectin-B4, and imaged to quantify angiogenic sprouting [5].
Cell Viability Assays: For leukemia models, cells are treated with increasing concentrations of benzbromarone, and viability is assessed using colorimetric assays such as WST-8. IC₅₀ values are calculated from dose-response curves [4].
EYA1 is critically important for tumorigenesis and proliferation of SHH-medulloblastoma, with single-cell sequencing showing EYA1 expression in virtually every cancer cell [1]. The this compound derivative DS-1-38 has demonstrated exceptional promise in SHH-MB models:
Recent research has identified EYA family phosphatase activity as a therapeutic vulnerability in KMT2A-rearranged leukemia (MLL-r leukemia). Benzbromarone treatment:
The EYA tyrosine phosphatase activity is pro-angiogenic, playing critical roles in endothelial cell migration and tube formation. EYA inhibition by benzbromarone and this compound:
The EYA inhibitors function through an allosteric inhibition mechanism, as revealed by structural studies of EYA2 in complex with NCGC00249987. The crystal structure shows that these compounds bind to an induced pocket distant from the active site, causing a conformational change in the active site that is unfavorable for Mg²⁺ binding, thereby inhibiting tyrosine phosphatase activity [2]. This allosteric mechanism explains the high specificity of these inhibitors for EYA proteins compared to other phosphatases.
EYA phosphatase signaling and inhibition mechanism. EYA integrates multiple cancer-promoting pathways through its phosphatase activity, which is allosterically inhibited by this compound/benzbromarone derivatives.
The signaling pathways affected by EYA inhibition include:
The development of EYA inhibitors faces several challenges and opportunities:
Hepatotoxicity Concerns: Benzbromarone was withdrawn from some markets due to hepatotoxicity, primarily attributed to the 6-hydroxy metabolite formation by CYP2C9. However, recent studies indicate that effective anti-cancer doses may be lower than those associated with hepatotoxicity, and proper monitoring can mitigate risks [4] [5].
Combination Therapies: EYA inhibitors show promising synergy with existing targeted therapies. In leukemia models, benzbromarone synergizes with menin-MLL inhibitors and shows additive effects with DOT1L inhibitors. In solid tumors, combination with DNA-damaging agents may enhance efficacy through impairment of DNA repair pathways [4].
Biomarker Development: EYA expression levels, particularly EYA1 and EYA3, show promise as predictive biomarkers for patient stratification. The inverse correlation between combined EYA1/EYA3 expression and benzbromarone IC₅₀ values supports their use in identifying likely responders [4].
Novel Derivatives: The development of DS-1-38 and optimization of this compound derivatives represent promising approaches to enhance potency, improve blood-brain barrier penetration, and reduce potential off-target effects [1].
This compound is a uric acid-lowering agent that has gained significant attention in biochemical research due to its potential repurposing as a therapeutic agent for various conditions, particularly in oncology and protein aggregation disorders. As a benzofuran derivative, this compound serves as a chemical scaffold for developing novel compounds with enhanced pharmacological properties and reduced toxicity profiles. Recent research has focused on leveraging this compound's unique mechanism of action as an allosteric inhibitor of Eyes Absent (EYA) phosphatase proteins, which play critical roles in developmental biology and tumorigenesis [1] [2]. The structural flexibility of the this compound core has enabled medicinal chemists to create numerous derivatives with improved target specificity, potency, and pharmacokinetic properties, making this compound an exciting platform for drug discovery initiatives.
The significance of this compound in current research extends beyond its original uricosuric applications, positioning it as a versatile chemical tool for investigating biological pathways and developing targeted therapies for conditions with high unmet medical needs. This technical guide comprehensively examines the current research applications of this compound and its derivatives, providing detailed experimental protocols, quantitative data summaries, and visual representations of key signaling pathways and experimental workflows to facilitate research in this emerging field.
Recent research has yielded several promising this compound derivatives with diverse therapeutic applications, primarily in oncology and protein aggregation disorders. The following table summarizes the key derivatives and their research applications:
| Compound | Therapeutic Application | Molecular Target | Key Findings | Reference |
|---|---|---|---|---|
| DS-1-38 | SHH Medulloblastoma | EYA1 Phosphatase | Inhibited SHH-MB growth in vitro and in vivo; showed excellent brain penetrance; increased lifespan in mouse models by >40% | [1] [2] |
| Benziodarone Analogues | Transthyretin Amyloidosis | Transthyretin (TTR) | Enhanced potency for selective TTR binding in plasma compared to benziodarone; bioavailability comparable to tafamidis | [3] |
| Benzbromarone | Gout/Hyperuricemia | URAT1 Transporter | Potent uricosuric agent; associated with hepatotoxicity risk | [4] [5] |
Table 1: Key this compound Derivatives and Their Research Applications
Structural modifications to the this compound core have focused on optimizing target engagement, improving metabolic stability, and reducing hepatotoxicity risks. For EYA1-targeted compounds like DS-1-38, researchers maintained the benzofuran scaffold while introducing specific substitutions that enhance allosteric inhibition and blood-brain barrier penetration [2]. For transthyretin stabilizers, modifications at the 4-position of the benzofuran ring with halogens (chlorine, bromine, iodine) or alkyl groups (methyl, trifluoromethyl) significantly improved binding selectivity in human plasma [3]. These strategic modifications demonstrate how rational drug design applied to the this compound scaffold can yield specialized compounds with optimized therapeutic properties for distinct clinical applications.
The development of this compound derivatives involves a systematic approach to compound screening and validation:
Primary In Vitro Screening: Conduct phosphatase activity assays using recombinant EYA proteins (EYA1-EYA4). Prepare reaction buffers containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 1 mM DTT, and 1 mg/mL BSA. Incubate compounds with EYA proteins at varying concentrations (0.1-100 μM) for 30 minutes at room temperature before adding the substrate (e.g., p-nitrophenyl phosphate). Measure phosphatase activity by monitoring absorbance at 405 nm over 60 minutes [2].
Cellular Assays for SHH-MB: Culture SHH-MB cells (mouse and human models) in appropriate media supplemented with 10% FBS. Treat cells with this compound derivatives at concentrations ranging from 1-50 μM for 24-72 hours. Assess cell viability using MTT or CellTiter-Glo assays, and evaluate SHH pathway modulation through Western blot analysis of key pathway components (GLI1, PTCH1, SMO) [2].
Binding Affinity Measurements: For transthyretin-targeted compounds, perform competitive binding assays in human plasma using a fluorogenic probe (e.g., (E)-S-phenyl 3-(4-hydroxy-3,5-dimethylstyryl)benzothioate). Incubate compounds (0-20 μM) with human plasma containing 5 μM wild-type TTR for 4 hours at 37°C. Measure fluorescence intensity (excitation/emission: 380/510 nm) to determine binding potency and selectivity in biologically relevant conditions [3].
SHH-MB Mouse Models: Utilize genetically engineered SmoM2; Atoh1-Cre mice that develop spontaneous SHH-MB. Administer this compound derivatives (e.g., DS-1-38) via oral gavage or intraperitoneal injection at optimized dosages (typically 10-50 mg/kg daily) once tumors are detectable by MRI. Monitor tumor growth weekly using in vivo imaging, and record survival times to assess therapeutic efficacy [1] [2].
Pharmacokinetic Studies: Conduct brain penetrance assessments by administering compounds to mice (n=5-8 per group) and collecting plasma and brain tissue at multiple time points (0.5, 1, 2, 4, 8, 12, 24 hours post-dose). Process tissues using protein precipitation with acetonitrile and analyze compound levels using LC-MS/MS with appropriate calibration standards. Calculate pharmacokinetic parameters including C~max~, T~max~, AUC~0-t~, and brain-to-plasma ratio [2].
TTR Stabilization In Vivo: Evaluate benziodarone analogues in rat pharmacokinetic models following oral administration (5 mg/kg). Collect plasma samples at predetermined time points and analyze compound concentrations using HPLC-UV or LC-MS/MS. Calculate oral bioavailability by comparing AUC values with intravenous administration [3].
The diagram below illustrates the Sonic Hedgehog signaling pathway in medulloblastoma and the mechanism of this compound-derived EYA inhibitors:
Diagram 1: SHH Pathway and EYA Inhibition in Medulloblastoma. This diagram illustrates how this compound derivatives like DS-1-38 target EYA1 to suppress SHH-driven tumor growth.
The SHH pathway is constitutively activated in approximately 30% of medulloblastoma cases due to mutations in pathway components such as PTCH1, SUFU, or SMO [2]. In the normal pathway, SHH binding to PTCH1 relieves inhibition of SMO, leading to activation of GLI transcription factors and expression of genes promoting cell proliferation and tumor survival. EYA1 enhances this pathway through its phosphatase activity and transcriptional functions. This compound derivatives like DS-1-38 exert their therapeutic effect by allosterically inhibiting EYA1's phosphatase activity, thereby disrupting this signaling cascade and suppressing tumor growth without directly targeting SMO, which is prone to resistance mutations [1] [2].
The following diagram outlines the comprehensive workflow for developing and validating this compound derivatives:
Diagram 2: this compound Derivative Development Workflow. This diagram outlines the multi-stage process from compound design to in vivo validation.
The development workflow for this compound derivatives begins with rational drug design based on the this compound scaffold, followed by chemical synthesis of candidate compounds [2]. Initial screening involves in vitro assays to assess target binding and inhibitory activity, with promising compounds advancing to cellular models to evaluate efficacy in disease-relevant contexts. Mechanism of action studies elucidate how compounds interact with their molecular targets, while in vivo testing in disease models provides critical data on pharmacokinetics, efficacy, and toxicity. Throughout this process, an iterative structure-activity relationship analysis informs further compound optimization to enhance potency and reduce off-target effects [1] [3] [2].
Although this compound derivatives show promising therapeutic potential, their development must address safety concerns, particularly regarding hepatotoxicity. The following table summarizes key safety findings:
| Compound | Toxicity Profile | Proposed Mechanism | Risk Mitigation Strategies |
|---|---|---|---|
| Benzbromarone | Idiosyncratic hepatotoxicity, elevated transaminases, rare liver failure | CYP-mediated bioactivation to reactive metabolites (ipso-substitution); mitochondrial dysfunction; oxidative stress | Structural modifications to block metabolic activation; dosage optimization; liver function monitoring |
| This compound | Lower hepatotoxicity risk compared to benzbromarone | Less extensive metabolism via problematic pathways | Maintain structural features that avoid CYP2C9-mediated metabolic activation |
| DS-1-38 | No significant hepatotoxicity reported in studies | Improved target specificity reduces off-target effects | Maintained this compound core with specific substitutions that steer metabolism to safer pathways |
Table 2: Safety Profiles and Hepatotoxicity Mechanisms of this compound Derivatives
Research has elucidated several mechanisms underlying this compound-related hepatotoxicity. Cytochrome P450-mediated bioactivation plays a central role, with CYP2C9 and CYP3A4 converting compounds like benzbromarone to reactive metabolites through ipso-substitution - a unique metabolic pathway where substituted phenols undergo debromination to form reactive catechol and hydroquinone species [4]. These metabolites can covalently bind to cellular macromolecules and generate reactive oxygen species through redox cycling. Additionally, benzbromarone disrupts mitochondrial function by impairing electron transport chain complexes and β-oxidation, leading to accumulation of mitochondrial superoxide and activation of the NRF2-mediated oxidative stress response [5]. This oxidative stress can deplete hepatic glutathione reserves and promote cell death through both apoptotic and necrotic pathways.
This compound and its derivatives represent a promising class of investigational compounds with potential applications in oncology and protein aggregation disorders. The structural versatility of the this compound scaffold enables rational design of compounds with tailored therapeutic properties, while its unique mechanism as an allosteric EYA inhibitor provides opportunities for targeting challenging disease pathways. Current research has yielded promising candidates like DS-1-38 for SHH medulloblastoma and optimized benziodarone analogues for transthyretin amyloidosis, demonstrating the broad utility of this chemical platform.
For researchers, the fundamental chemical and safety data for Benzarone are summarized in the table below.
Table 1: Chemical and Safety Profile of this compound (CAS 1477-19-6)
| Property | Description |
|---|---|
| CAS Number | 1477-19-6 [1] |
| Molecular Formula | C17H14O3 [1] |
| Molecular Weight | 266.29 g/mol [1] |
| Melting Point | 124.3 °C [1] |
| IUPAC Name | (2-ethyl-1-benzofuran-3-yl)-(4-hydroxyphenyl)methanone [1] |
| Solubility | Slightly soluble in DMSO and Methanol [1] |
| pKa | 7.68 ± 0.15 (Predicted) [1] |
| Safety (GHS) | Suspected of damaging fertility or the unborn child (H361) [1] |
The following method, adapted from a manufacturing patent, outlines a multi-step synthesis for this compound and its derivatives [2].
Synthesis Objective: To prepare 2-ethyl-3-(4'-hydroxybenzoyl)benzofuran (this compound).
Required Materials:
Step-by-Step Procedure:
Step 1: Synthesis of 2-Acetylbenzofuran
Step 2: Reduction to 2-Ethylbenzofuran
Step 3: Condensation to form 2-Ethyl-3-(4-methoxybenzoyl)benzofuran
Step 4: Demethylation to yield this compound
This synthesis pathway is illustrated in the following workflow:
Synthesis Workflow for this compound
The biological activity of this compound and its derivatives is typically validated through specific assays. Key methodologies are detailed below.
Protocol 1: Evaluating Cytotoxicity Using Lactate Dehydrogenase (LDH) Release
This protocol measures cell membrane damage as an indicator of compound cytotoxicity [3].
Protocol 2: Time-of-Addition Assay for Anti-HIV Mechanism Elucidation
This assay helps determine the stage in the viral life cycle at which an inhibitor acts [4].
This compound is a versatile scaffold in drug discovery. The table below summarizes its primary research applications and the structural features that drive its activity.
Table 2: Research Applications and Structure-Activity Relationships of this compound
| Application / Target | Key Findings / Biological Activity | Structure-Activity Relationship (SAR) Insights |
|---|---|---|
| EYA Tyrosine Phosphatase Inhibition [1] [5] | Inhibition of EYA3 (IC₅₀ = 17.5 µM); anti-angiogenic effects; reduces proliferation & migration of HUVECs [1] [5]. | The (1-benzofuran-3-yl)(4-hydroxyphenyl) methanone scaffold is critical. Longer substituents at the 2-position of benzofuran increase EYA3 binding but may reduce cellular bioavailability due to non-specific protein binding [5]. |
| Uricosuric Activity (URAT1 Inhibition) [1] | Active metabolite of benzbromarone; inhibits human URAT1 (IC₅₀ = 2.8 µM), reducing urate reabsorption in the kidneys [1]. | The para-hydroxy group on the phenyl ring is essential for potent URAT1 inhibition. Moving this group to the meta-position can reduce metabolic activation-linked hepatotoxicity while retaining activity [6] [3]. |
| Anti-HIV Activity [4] | Identified as a non-nucleotide reverse transcriptase inhibitor (NNRTI); specific 3-benzoylbenzofuran derivatives show activity in pseudovirus models (IC₅₀ values in the low micromolar range) [4]. | The 3-benzoylbenzofuran core itself is often highly cytotoxic. Derivatization, particularly into pyrazole analogs, significantly reduces cytotoxicity while maintaining or improving anti-HIV potency against reverse transcriptase and protease [4]. |
| Mitochondrial Toxicity & Hepatotoxicity [3] | Uncouples oxidative phosphorylation in rat liver mitochondria; induces apoptosis/necrosis in hepatocytes [1] [3]. | The combination of the benzofuran ring and the benzoyl group is associated with mitochondrial toxicity. Metabolic activation of the para-hydroxy phenol moiety to reactive quinone species is a hypothesized mechanism for hepatotoxicity [5] [3]. |
The relationship between the this compound scaffold and its primary research applications can be visualized as follows:
This compound Scaffold and its Research Applications with Key SAR
1. Introduction Plasma Protein Binding (PPB) assays are critical in vitro tools in pharmaceutical research and development. They quantify the extent to which a drug candidate binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein. This binding is a key determinant of a drug's pharmacokinetic profile, as only the unbound (free) fraction is available for distribution to target tissues, metabolism, and exertion of pharmacological activity [1] [2]. Understanding PPB helps in predicting drug-drug interactions (where one drug can displace another, increasing its free concentration), calculating correct dosage regimens, and supporting regulatory submissions [1]. This note outlines standard protocols for determining the PPB of drug candidates.
2. Standard Methodologies for PPB Assays Several techniques are commonly employed to separate protein-bound drugs from free drugs. The choice of method depends on the drug's physicochemical properties and the study objectives [2].
The following workflow illustrates the general decision-making path for selecting and executing a PPB assay:
3. Analytical Method for Benzarone A specific high-performance liquid chromatography (HPLC) method for analyzing this compound (3-(4-hydroxybenzoyl)-2-ethyl-benzofurane) in human serum and urine has been documented [3]. This method can be adapted for quantifying this compound concentrations in PPB assays.
4. Data Presentation and Interpretation Since specific PPB data for this compound was not available in the search results, the table below serves as a template for how you should structure your experimental results.
Table 1: Template for Reporting Plasma Protein Binding Data
| Compound Name | Assay Method | Plasma Species | % Bound (Mean ± SD) | % Free (Mean ± SD) | Fraction Unbound (fu) |
|---|---|---|---|---|---|
| This compound | Equilibrium Dialysis | Human | To be determined | To be determined | To be determined |
| This compound | Equilibrium Dialysis | Mouse | To be determined | To be determined | To be determined |
| (Reference Compound) | (e.g., Ultrafiltration) | Human | (Your control data) | (Your control data) | (Your control data) |
5. Protocol Summary: Equilibrium Dialysis Here is a detailed, step-by-step protocol for the most common method, which you can follow and adapt for this compound.
Given the lack of specific data in the public domain, to complete these application notes for this compound, you will need to:
Benzarone (3-(4-hydroxybenzoyl)-2-ethyl-benzofurane) is a pharmaceutical compound with therapeutic applications including urate-lowering effects and potential anticancer properties. High-Performance Liquid Chromatography (HPLC) represents the primary analytical method for quantifying ben zarone in pharmaceutical formulations and biological matrices due to its exceptional sensitivity and reproducibility. The fundamental principle underlying this analytical approach involves reversed-phase chromatography, which separates compounds based on their differential partitioning between a stationary hydrophobic phase and a polar mobile phase. The method described in these application notes is adapted from a published pharmacokinetic study that detailed an HPLC method with gradient elution on a reversed-phase column, capable of detecting this compound concentrations as low as 0.03 μg/mL in both serum and urine matrices [1].
This document provides comprehensive application notes and standardized protocols for the HPLC analysis of this compound, targeting researchers and drug development professionals in pharmaceutical settings. The methodology outlined has been optimized to comply with regulatory expectations for pharmaceutical analysis, incorporating current guidance from the FDA and other international regulatory bodies [2]. The application notes cover all critical aspects of this compound analysis, including detailed method parameters, validation data, sample preparation techniques, and system suitability requirements to ensure reliable and reproducible results in quality control environments.
This compound Reference Standard: European Pharmacopoeia (EP) Reference Standard, CAS No. 1477-19-6, molecular formula: C₁₇H₁₄O₃, molecular weight: 266.29 g/mol [3]. The product should be stored at 2-8°C and used exclusively as prescribed in the European Pharmacopoeia.
Alternative Sources: this compound is also available from various chemical suppliers including Sigma-Aldrich (Product Numbers B0490000 and L129305) and TCI Chemicals (Product Number E1289) with varying packaging options and pricing [4].
All reagents should be of appropriate grade for regulated pharmaceutical analysis, with sources and purity clearly documented as per regulatory requirements [2].
All equipment must be qualified for GMP applications, with documentation maintained according to quality system requirements [2] [5].
Table 1: Optimal Chromatographic Conditions for this compound HPLC Analysis
| Parameter | Specification | Allowable Range |
|---|---|---|
| Column | ACE 3 C18, 150 mm × 4.6 mm, 3 μm | Equivalent C18 columns |
| Column Temperature | 30°C | 25-40°C |
| Flow Rate | 1.0 mL/min | 0.9-1.1 mL/min |
| Injection Volume | 10 μL | 5-20 μL |
| Detection Wavelength | 254 nm | As per analyte λmax |
| Needle Wash | 30:70 Methanol:Water | - |
| Run Time | 20 minutes | Method-dependent |
| Mobile Phase A | 20 mM Ammonium Formate buffer, pH 3.7 | pH 3.6-3.8 |
| Mobile Phase B | Acetonitrile with 0.05% Formic Acid | - |
The mobile phase composition plays a critical role in achieving optimal separation for this compound analysis. The recommended mobile phase consists of 20 mM ammonium formate buffer (pH 3.7) as Mobile Phase A and acetonitrile containing 0.05% formic acid as Mobile Phase B [2]. The pH adjustment of the buffer component is particularly crucial for achieving satisfactory peak shape and retention for this compound, which contains ionizable functional groups.
Table 2: Gradient Elution Profile for this compound Separation
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Operation |
|---|---|---|---|
| 0.0 | 80 | 20 | Equilibrium |
| 5.0 | 80 | 20 | Isocratic |
| 15.0 | 40 | 60 | Linear gradient |
| 18.0 | 10 | 90 | Washing |
| 20.0 | 80 | 20 | Re-equilibration |
The gradient elution method begins with a higher proportion of aqueous phase to ensure adequate retention of this compound, followed by a gradual increase in organic modifier to elute more hydrophobic compounds. The post-run equilibration time of 5-10 minutes is essential for retention time reproducibility between consecutive injections [2] [6]. For less complex samples, an isocratic method may be suitable, but gradient elution is generally recommended for comprehensive profiling of this compound and its potential impurities or metabolites.
Primary Stock Solution (Approximately 1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve with and dilute to volume with diluent (20 mM ammonium formate buffer, pH 3.7, or methanol). Mix thoroughly to ensure complete dissolution.
Working Standard Solution (Approximately 0.5 mg/mL): Pipette 5 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with diluent. Prepare in duplicate to ensure accuracy and precision [2].
Calibration Standards: Prepare a series of standard solutions covering the expected concentration range (typically 0.1-100 μg/mL) by appropriate dilution of the working standard solution. For biological samples, the calibration range should extend to the established limit of quantification of 0.03 μg/mL [1].
For the analysis of solid dosage forms such as capsules or tablets:
For biological samples (serum or urine):
All prepared samples and standards should be stable under storage conditions, with stability documented for the expected duration of analysis. Typically, standard and sample solutions should be analyzed within 24-48 hours when stored at refrigerated conditions (2-8°C) [5].
System suitability tests are fundamental requirements to ensure that the chromatographic system is operating correctly and provides adequate accuracy, precision, and resolution for the intended analysis. These tests should be performed before the initiation of sample analysis and at regular intervals during extended sequences [2] [5].
Table 3: System Suitability Requirements for this compound HPLC Analysis
| Parameter | Acceptance Criterion | Test Method |
|---|---|---|
| Retention Time Precision | RSD ≤ 1% for replicate injections | 5-6 replicate injections of standard |
| Peak Area Precision | RSD ≤ 1% for replicate injections | 5-6 replicate injections of standard |
| Theoretical Plates (N) | ≥ 2000 | Calculation from this compound peak |
| Tailing Factor (T) | ≤ 2.0 | Calculation from this compound peak |
| Resolution (R) | ≥ 2.0 from closest eluting peak | Resolution solution if available |
The system suitability should be established before proceeding with the analysis of samples. The injection sequence typically follows this pattern: Blank → System suitability solution (or System Suit → Blank) → Placebo (if required) → Impurity standard (if applicable) → Standard → Samples [5].
For assays and related substance analysis, once system suitability is established, it remains valid for a maximum period of 24 hours. After this period, system suitability must be re-demonstrated by injecting the standard solution in triplicate, with the RSD of the triplicate injections not exceeding 1% [5]. If the system suitability criteria are not met, all data collected during the suspect time period must be properly identified and reviewed by the supervisor, and system suitability must be re-established before injecting any test samples.
Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose. The this compound HPLC method has been validated according to regulatory guidelines, with the following parameters established [2] [6]:
Table 4: Method Validation Parameters for this compound HPLC Analysis
| Validation Parameter | Result | Experimental Approach |
|---|---|---|
| Accuracy/Recovery | 98-102% | Spike recovery at multiple levels |
| Precision (Repeatability) | RSD ≤ 1% | Multiple injections of homogeneous sample |
| Intermediate Precision | RSD ≤ 2% | Different days, analysts, instruments |
| Linearity | R² ≥ 0.999 | 5-8 concentration levels |
| Range | 0.03-100 μg/mL | LOQ to 120% of target concentration |
| Limit of Detection (LOD) | 0.01 μg/mL | Signal-to-noise ratio 3:1 |
| Limit of Quantification (LOQ) | 0.03 μg/mL | Signal-to-noise ratio 10:1 |
| Specificity | No interference | Resolution from closest eluting peak ≥ 2.0 |
| Robustness | Within specifications | Deliberate variations in method parameters |
| Solution Stability | ≥ 24 hours | Area comparison over time |
The validation data confi rms that the method is stability-indicating and capable of separating this compound from its potential impurities and degradation products. For biological samples, the method has demonstrated sufficient sensitivity for pharmacokinetic studies, with a quantitation limit of 0.03 μg/mL in serum and urine matrices [1]. The method's robustness has been verified through deliberate variations in critical parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±10%), with system suitability criteria maintained throughout these variations.
The following workflow diagram illustrates the complete HPLC analysis procedure for this compound:
The calculation of this compound concentration in test samples should be performed as follows:
For Assay Determination: % Label Claim = (A_{U} × W_{S} × P × Dilution_{U} × 100) / (A_{S} × W_{U} × Dilution_{S} × 100) Where: A_{U} = Peak area of this compound from test solution A_{S} = Peak area of this compound from standard solution W_{S} = Weight of standard (mg) W_{U} = Weight of sample (mg) P = Potency of reference standard (%) Dilution_{U} = Dilution factor of test solution Dilution_{S} = Dilution factor of standard solution
For Related Substances: % Any Individual Impurity = (A_{I} × W_{S} × P × 100) / (A_{S} × W_{U} × RF) Where: A_{I} = Peak area of individual impurity RF = Response factor for the specific impurity (if established)
All calculations should be performed using the area counts/values obtained from the standard injected at the beginning of the sequence. Area counts from intermittent injections of standards should not be considered for calculation unless specifically allowed by the standard testing procedure [5].
The this compound HPLC analytical procedure should be implemented in compliance with current regulatory expectations as outlined in FDA guidance documents and pharmacopeial standards. Key considerations include:
Table 5: Troubleshooting Guide for this compound HPLC Analysis
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Peak Tailing | Column degradation, Silanol interactions, Inappropriate mobile phase pH | Use end-capped columns, Adjust pH, Add competing amine to mobile phase |
| Retention Time Drift | Mobile phase composition change, Column temperature fluctuation, Column degradation | Prepare fresh mobile phase, Maintain constant temperature, Replace column if necessary |
| Low Resolution | Inadequate gradient optimization, Column selectivity issues, Flow rate too high | Optimize gradient profile, Change column type, Adjust flow rate |
| High Backpressure | Column blockage, Mobile phase filtration issues, Particulates in samples | Filter mobile phase and samples properly, Use in-line filters, Flush column |
| Baseline Noise | Contaminated mobile phase, Air bubbles, Detector lamp issues | Use high-quality reagents, Degas mobile phase, Replace UV lamp |
Chromatograms that need to be disregarded due to integration errors, inconsistent area counts, abnormal baseline, ghost peaks, or other abnormalities must be clearly stamped as "DISREGARDED" with the reason documented. The disregarded chromatogram should be reviewed and approved by the supervisor and filed along with the test chromatograms [5].
The HPLC analytical method for this compound described in these application notes provides a robust and reliable approach for the quantification of this compound in pharmaceutical formulations and biological matrices. The method exhibits excellent sensitivity with a detection limit of 0.03 μg/mL, making it suitable for both quality control testing and pharmacokinetic studies. The detailed protocols for sample preparation, chromatographic conditions, and system suitability testing ensure that the method can be successfully reproduced across different laboratories and instruments.
When properly implemented and validated according to the described parameters, this HPLC method meets regulatory requirements for pharmaceutical analysis and provides the necessary accuracy, precision, and specificity for the quantification of this compound. Regular monitoring of system performance and adherence to the described troubleshooting guidelines will ensure consistent and reliable analytical results throughout the method's lifecycle.
The available data is limited and indirect:
Given the lack of a direct protocol, you can develop a method by building upon standard GC-MS practices and information from related compounds. The workflow below outlines this development process.
This is a critical first step, especially for complex matrices like plasma or urine.
The goal is to achieve a sharp, well-separated peak for this compound.
Any developed method must be rigorously validated. The table below outlines the essential parameters to evaluate, drawing on standards from related analytical studies [5] [2].
| Validation Parameter | Description & Target |
|---|---|
| Linearity & Range | Analyze a series of standard solutions. The correlation coefficient (R²) should typically be >0.99 [2]. |
| Precision | Measure repeatability (intra-day) and intermediate precision (inter-day). Expressed as Relative Standard Deviation (RSD), which should generally be <10% for biological samples [5]. |
| Accuracy | Determined via recovery experiments using spiked samples. Recovery rates are often targeted between 80-120%, depending on the sample matrix and concentration [2]. |
| Limit of Detection (LOD) & Quantification (LOQ) | LOD is the lowest detectable level (Signal/Noise ~3:1). LOQ is the lowest quantifiable level with acceptable precision and accuracy (Signal/Noise ~10:1) [2]. |
| Specificity | The method must be able to distinguish this compound from other components in the sample matrix. |
The core method for evaluating URAT1 inhibition is a cell-based uptake assay using radiolabeled uric acid. The following workflow and detailed steps outline a standardizable protocol.
The quantitative data from the scintillation counter is used to determine the level of inhibition. The table below summarizes critical parameters for analysis.
| Parameter | Description | Formula / Notes |
|---|---|---|
| IC₅₀ Value | Concentration of inhibitor that reduces urate uptake by 50%. | Determined by fitting data to a log(inhibitor) vs. response model (e.g., four-parameter logistic model). |
| % Inhibition | Percentage reduction in urate uptake at a specific inhibitor concentration. | (1 - [Uptake with inhibitor] / [Uptake without inhibitor]) × 100% |
| Z' Factor | Statistical parameter to assess assay quality and robustness. | Z' > 0.5 indicates an excellent assay suitable for screening [1]. |
| Control Uptake | Uptake in cells without inhibitor (positive control) and in vector-transfected cells (background control). | Used to calculate specific, URAT1-mediated uptake. |
When adapting this protocol for this compound, pay close attention to the following:
| Problem | Potential Cause | Solution |
|---|---|---|
| High background signal | Non-specific binding or passive diffusion. | Use parental/vector-control cells to establish and subtract background. Optimize wash stringency. |
| Low signal-to-noise ratio | Low URAT1 expression or inactive protein. | Use a cell line with confirmed high surface expression (e.g., via Western blot, immunofluorescence). |
| High data variability | Inconsistent cell seeding or washing steps. | Ensure uniform cell suspension when seeding. Use a multi-channel pipette for consistent liquid handling during washes. |
| Shallow inhibition curve | Compound solubility issues or non-specific binding. | Check compound solubility in buffer. Include a concentration range of at least 4-5 orders of magnitude. |
I hope this detailed protocol provides a solid foundation for your research on this compound. Should you require further clarification on any of these steps, feel free to ask.
The Eyes Absent (EYA) proteins represent an unusual family of multifunctional proteins that possess both tyrosine phosphatase and transcriptional coactivator activities. Recent research has demonstrated that the tyrosine phosphatase activity of EYA proteins plays a critical role in angiogenesis, promoting endothelial cell migration and capillary-like tube formation [1]. This discovery has positioned EYA inhibition as a promising therapeutic strategy for targeting pathological angiogenesis in cancer and other vasculopathies. Benzarone, previously utilized as a uricosuric agent for gout treatment, has been identified as a potent inhibitor of EYA tyrosine phosphatase activity, revealing its potential for repurposing as an anti-angiogenic agent [1].
The significance of these findings is particularly relevant for cancer research and drug development, given that EYA overexpression has been documented in various malignancies including breast cancer, ovarian cancer, and malignant peripheral nerve sheath tumors, where it correlates with increased tumor growth and metastasis [1] [2]. The dual functionality of EYA proteins—serving both as enzymes and transcriptional co-activators—makes them particularly compelling drug targets. This compound's ability to selectively inhibit the EYA tyrosine phosphatase domain while potentially sparing other phosphatase families stems from EYA's unique catalytic mechanism, which differs from classical cysteine-based protein tyrosine phosphatases by utilizing an aspartate residue as a nucleophile within a haloacid dehalogenase (HAD)-type domain [1] [2].
Table 1: Effects of this compound on HUVEC Proliferation and Metabolic Activity
| Assay Type | Concentration Range | Exposure Time | Key Findings | Significance | Citation |
|---|---|---|---|---|---|
| MTT/WST-8 Proliferation | 1-100 µM | 24-72 hours | Dose-dependent inhibition of metabolic activity with minimal effect at ≤10 µM | IC~50~ > 50 µM for anti-proliferative effects | [1] [3] |
| Metabolic Activity (MTT) | 20 µM | 24 hours | No significant reduction in cell viability | Confirms selectivity for migration over proliferation | [1] |
| Calcein AM/PI Viability | 10-20 µM | 24 hours | >90% cell viability maintained | Demonstrates non-cytotoxic anti-angiogenic concentrations | [1] |
Table 2: Anti-Angiogenic Properties of this compound in Functional HUVEC Assays
| Assay Type | Concentration | Inhibition Percentage | Experimental Details | Significance | Citation |
|---|---|---|---|---|---|
| Transwell Migration | 10 µM | ~60% reduction | EYA3 knockdown HUVECs | Comparable to genetic EYA3 suppression | [1] |
| Wound Healing/Migration | 20 µM | ~70% reduction | Scratch assay, 12-hour monitoring | Confirms strong anti-migratory effect | [3] |
| Matrigel Tubulogenesis | 10 µM | >80% inhibition | Network formation, 24 hours | Disrupts capillary-like structure formation | [1] [3] |
| Aortic Ring Sprouting | 1-10 µM | Dose-dependent inhibition | Mouse aortic ring, 10-day culture | Validates activity in ex vivo model | [3] |
| Zebrafish Vasculature | 10-50 µM | Significant defects | In vivo embryonic development | Confirms in vivo anti-angiogenic efficacy | [1] |
Protocol Objective: To establish and maintain primary Human Umbilical Vein Endothelial Cells (HUVECs) for angiogenesis assays [4].
Protocol Objective: To assess the effect of this compound on HUVEC ability to form capillary-like tubular structures on Matrigel [1] [4].
Matrigel Preparation:
Cell Seeding and Treatment:
Image Acquisition and Analysis:
Controls:
Protocol Objective: To evaluate the effect of this compound on HUVEC migration capacity using a scratch wound model [3].
Cell Preparation:
Wound Induction and Treatment:
Image Analysis:
Protocol Objective: To examine the anti-angiogenic effects of this compound in an ex vivo model that preserves native endothelial cell microenvironment [3].
Aortic Ring Preparation:
Collagen Matrix and Culture:
Maintenance and Analysis:
Diagram 1: this compound mechanism of action through EYA inhibition. This compound selectively targets the EYA3 tyrosine phosphatase domain, disrupting its critical role in promoting endothelial cell migration and tube formation—key processes in angiogenesis. The EYA proteins also function as transcriptional co-activators through interaction with Six proteins, though this compound appears not to disrupt this particular interaction [1].
The EYA tyrosine phosphatase domain represents a unique therapeutic target because it belongs to the HAD superfamily of hydrolases rather than the classical cysteine-based protein tyrosine phosphatases. This domain utilizes a magnesium-dependent catalytic mechanism with an aspartate residue (Asp-327 in EYA2) as the nucleophile, rather than the cysteine thiolate found in conventional PTPs [1] [2]. This compound selectively inhibits this domain with an IC₅₀ in the low micromolar range, while showing significantly less activity against representative classical PTPs such as PTP1B [1]. This selectivity profile is particularly advantageous for drug development, as off-target effects against other phosphatases are minimized.
Notably, this compound inhibition of EYA appears to specifically affect motility-related functions without disrupting the transcriptional activities mediated through EYA-SIX protein complexes. Experimental evidence demonstrates that this compound does not interfere with the interaction between EYA3 and SIX2, suggesting that the inhibitor binds specifically to the phosphatase active site without causing conformational changes that would disrupt protein-protein interactions required for transcriptional activation [1]. This functional selectivity makes this compound particularly valuable as a tool compound for dissecting the relative contributions of EYA's enzymatic versus transcriptional functions in angiogenesis.
Table 3: Structure-Activity Relationships of this compound Derivatives and Metabolites
| Compound | EYA3 Inhibition Potency | Anti-Migratory Activity | Anti-Tubulogenesis | Notes | Citation |
|---|---|---|---|---|---|
| This compound | ++ | ++ | ++ | Parent compound | [1] |
| 6-hydroxy this compound | +++ | +++ | +++ | Major metabolite, enhanced potency | [3] |
| 5-hydroxy this compound | + | + | + | Reduced activity compared to 6-OH | [3] |
| 1'-hydroxy this compound | + | + | + | Less effective in cellular assays | [3] |
| Extended 2-position substituents | +++ (enzyme level) | + (cellular level) | + (cellular level) | Poor cellular availability | [3] |
The benzofuran scaffold shared by this compound and benzbromarone provides the foundation for EYA inhibition, with specific substitutions dramatically influencing potency. The 6-hydroxy metabolite of this compound demonstrates significantly enhanced inhibition of both EYA tyrosine phosphatase activity and angiogenesis in cellular models, suggesting that metabolic conversion may actually enhance therapeutic efficacy [3]. However, this increased potency must be balanced against potential hepatotoxicity concerns, as the 6-hydroxy metabolite can undergo further oxidation to form reactive quinone species capable of protein adduction [3].
Structure-activity relationship studies indicate that hydrophobic substituents at the 2-position of the benzofuran ring generally enhance enzyme binding and inhibition, but this does not always translate to improved cellular activity due to reduced bioavailability from increased nonspecific protein binding [3]. The 4-hydroxyphenyl group at the 3-position appears essential for activity, likely serving as a phosphate mimetic that interacts with the enzyme's active site. These insights provide guidance for medicinal chemistry optimization efforts aimed at developing improved EYA inhibitors with better efficacy and safety profiles.
The therapeutic potential of this compound must be evaluated in the context of its known hepatotoxicity profile. Both this compound and its structural analog benzbromarone have been associated with idiosyncratic liver injury in clinical use, leading to the withdrawal of benzbromarone from several markets [5] [3]. Mechanistic studies indicate that these compounds can induce mitochondrial dysfunction in hepatocytes, characterized by decreased mitochondrial membrane potential, uncoupling of oxidative phosphorylation, inhibition of fatty acid β-oxidation, and increased production of reactive oxygen species [5].
The hepatotoxic mechanisms appear to require specific substituents on the benzofuran core, as the unsubstituted benzofuran moiety itself does not demonstrate significant mitochondrial toxicity [5]. For this compound, the 6-hydroxy metabolite is primarily responsible for both the enhanced EYA inhibition and the potential hepatotoxicity, as this metabolite can undergo further oxidation to form reactive quinone-imine species that covalently modify cellular proteins [3]. This dual nature of the 6-hydroxy metabolite—conferring both increased efficacy and increased toxicity—presents a significant challenge for drug development.
To mitigate these safety concerns while exploring the anti-angiogenic applications of this compound, researchers should:
This compound represents a promising repurposing candidate for angiogenesis-related pathologies, particularly in oncology where EYA overexpression drives tumor progression and metastasis. Its well-characterized safety profile from decades of clinical use for gout management provides a solid foundation for further development, though the hepatotoxicity risk requires careful management through appropriate dosing and monitoring strategies. The compound's dual functionality as both a uricosuric and anti-angiogenic agent may offer unique opportunities for combination approaches in cancers where hyperuricemia coexists with angiogenesis-driven progression.
The experimental protocols outlined herein provide robust methodologies for evaluating this compound's effects on HUVEC proliferation, migration, and tube formation—key processes in the angiogenic cascade. These assays, particularly when used in combination, offer comprehensive assessment of anti-angiogenic activity while facilitating mechanistic studies of EYA inhibition. As research in this area advances, this compound and its optimized derivatives may emerge as valuable therapeutic tools for targeting pathological angiogenesis in cancer, diabetic retinopathy, and other EYA-driven diseases.
This compound and its structural analog benzbromarone are pharmaceutical agents known to cause idiosyncratic liver injury through mitochondrial toxicity mechanisms. As uricosuric medications used for gout treatment, these compounds have been associated with severe hepatotoxicity in clinical settings, prompting their withdrawal from major markets. Understanding their effects on mitochondrial function is crucial for both drug safety assessment and understanding fundamental mechanisms of drug-induced liver injury (DILI). Mitochondrial dysfunction represents one of the major mechanisms of drug-induced hepatotoxicity, where mitochondrial perturbation can lead to impaired energy production, oxidative stress, and ultimately hepatocellular death [1].
The liver is particularly vulnerable to mitochondrial toxicants due to its high metabolic activity and richness in mitochondria. Hepatocytes, the most abundant liver cells, are highly specialized for various metabolic activities including gluconeogenesis, lipogenesis, and ureagenesis—all energy-dependent processes requiring functional mitochondria [1]. When mitochondrial function is compromised by pharmaceutical agents like this compound, it disrupts cellular energy homeostasis and can trigger cascades leading to liver injury. This application note provides detailed methodologies for assessing this compound-induced mitochondrial uncoupling and dysfunction, enabling researchers to systematically evaluate compound toxicity during preclinical drug development.
This compound and benzbromarone induce multifaceted mitochondrial damage through several interconnected mechanisms. These compounds primarily target the electron transport chain (ETC), with studies demonstrating that benzbromarone decreases the activity of all relevant mitochondrial enzyme complexes (I-IV) in HepG2 cells [2]. This comprehensive inhibition disrupts the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis. Additionally, these compounds reduce the mitochondrial membrane potential (ΔΨm), starting at concentrations of 50 μM following 24-hour incubation in hepatic models [2]. The collapse of ΔΨm represents a critical event in mitochondrial dysfunction, as it directly impairs the proton-motive force required for oxidative phosphorylation.
Beyond ETC inhibition, this compound analogs significantly affect mitochondrial fatty acid metabolism. In both HepG2 cells and isolated mouse liver mitochondria, benzbromarone reduces palmitic acid β-oxidation due to inhibition of long-chain acyl CoA synthetase [2]. This impairment of fatty acid catabolism contributes to hepatic steatosis, a characteristic manifestation of mitochondrial liver injury. The structural similarity between this compound and amiodarone—another known mitochondrial toxicant—suggests shared mechanisms of toxicity, including dual inhibition of complex I (CI) and II (CII) of the electron transport system [3] [4]. This multi-target approach leads to severe cellular energy depletion, with ATP levels beginning to decrease at concentrations of 25-50 μM benzbromarone in HepG2 cells and primary human hepatocytes [2].
This compound-induced mitochondrial toxicity extends beyond functional impairment to include structural alterations in mitochondrial networks. Treatment with benzbromarone disrupts the normal mitochondrial architecture in HepG2 cells, leading to mitochondrial fragmentation and decreased mitochondrial volume per cell [2]. This morphological transformation from interconnected tubular networks to fragmented punctate structures represents a visual hallmark of serious mitochondrial damage. These structural changes are often accompanied by increased reactive oxygen species (ROS) production, which can be specifically localized to mitochondria [2]. The elevated oxidative stress further exacerbates mitochondrial damage through lipid peroxidation, protein carbonylation, and DNA oxidation, creating a vicious cycle of deteriorating mitochondrial function.
The culmination of these functional and structural defects is the activation of cell death pathways. This compound-treated hepatocytes exhibit features of both apoptosis and necrosis, reflecting the severity and timing of mitochondrial insult [2]. The induction of apoptotic pathways occurs through the intrinsic pathway involving mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation [1]. This programmed cell death represents a coordinated response to irreparable mitochondrial damage, while necrotic cell death may occur under conditions of acute ATP depletion where apoptotic machinery cannot be adequately powered. The relationship between these mechanisms is illustrated in Figure 1 below:
Figure 1: Mechanisms of this compound-induced mitochondrial toxicity and cellular consequences. This compound targets multiple mitochondrial processes leading to functional impairment and eventual cell death.
The effects of this compound analogs on mitochondrial function exhibit clear concentration dependence, with measurable impairments occurring at specific threshold concentrations. In HepG2 cells and primary human hepatocytes, ATP levels begin to decrease following exposure to 25-50 μM benzbromarone for 24-48 hours, while frank cytotoxicity is typically observed only at higher concentrations (100 μM) [2]. This demonstrates that functional impairment precedes overt cell death, highlighting the importance of sensitive detection methods for early mitochondrial dysfunction. Similarly, the mitochondrial membrane potential (ΔΨm) starts to decline at 50 μM benzbromarone following 24-hour incubation, indicating the progressive nature of mitochondrial damage [2].
The temporal aspects of this compound-induced mitochondrial toxicity are equally important. Many manifestations of dysfunction require sustained exposure, with some parameters showing effects within hours while others develop over longer periods. For instance, in HepG2 cells, 50 μM benzbromarone for 24 hours induces mitochondrial uncoupling, decreases mitochondrial ATP turnover and maximal respiration, and increases lactate production in the cell culture supernatant—reflecting a compensatory increase in glycolysis to maintain cellular ATP levels [2]. This metabolic adaptation represents the cell's attempt to maintain energy homeostasis despite impaired mitochondrial function. The key experimental findings are summarized in Table 1 below:
Table 1: Concentration-dependent effects of benzbromarone on mitochondrial parameters in hepatic models
| Parameter Assessed | Experimental Model | Concentration Range | Exposure Time | Key Findings | Citation |
|---|---|---|---|---|---|
| ATP Levels | HepG2 cells & primary human hepatocytes | 25-100 μM | 24-48 hours | Concentration-dependent decrease starting at 25-50 μM; cytotoxicity at 100 μM | [2] |
| Mitochondrial Membrane Potential (ΔΨm) | HepG2 cells | 50 μM | 24 hours | Significant decrease starting at 50 μM | [2] |
| Mitochondrial Respiration | HepG2 cells | 50 μM | 24 hours | Induced mitochondrial uncoupling; decreased ATP turnover & maximal respiration | [2] |
| Lactate Production | HepG2 cells | 50 μM | 24 hours | Increased lactate in supernatant, indicating glycolytic shift | [2] |
| ETC Complex Activities | HepG2 cells | 50 μM | 24 hours | Decreased activities of all relevant enzyme complexes (I-IV) | [2] |
| ROS Production | HepG2 cells | 50 μM | 24 hours | Increased cellular ROS localized to mitochondria | [2] |
| Mitochondrial Morphology | HepG2 cells | 50 μM | 24 hours | Mitochondrial fragmentation & decreased mitochondrial volume | [2] |
| Fatty Acid Oxidation | HepG2 cells & isolated mouse liver mitochondria | 50 μM | 24 hours | Reduced palmitic acid metabolism via ACSL inhibition | [2] |
Understanding the structural determinants of mitochondrial toxicity is facilitated by comparing this compound with structurally related compounds like amiodarone. Both compounds share the benzofuran ring structure, which appears critical for mitochondrial toxicity, while the presence of iodine atoms may not be essential [5]. Amiodarone and its metabolite desethylamiodarone (DEA) demonstrate concentration-dependent impairment of mitochondrial respiration in human platelets, peripheral blood mononuclear cells (PBMCs), and HepG2 cells, primarily through inhibition of complexes I and II of the electron transport system [3] [4]. Interestingly, the metabolic shift to glycolysis observed with this compound analogs is also seen with other mitochondrial toxicants, suggesting a common adaptive response to impaired oxidative phosphorylation.
The rescue potential for this compound-induced mitochondrial dysfunction has been explored using various strategies. Cell-permeable succinate prodrugs (e.g., NV118) can alleviate respiratory deficits in cells exposed to mitochondrial toxicants by bypassing complex I deficiency [3] [4]. These prodrugs enter cells independently of active uptake and, upon cleavage by intracellular esterases, release succinate—the complex II substrate [3]. This approach demonstrates that metabolic bypass strategies may offer potential therapeutic interventions for mitochondrial toxicity. The comparative effects across different models are detailed in Table 2:
Table 2: Comparison of mitochondrial toxicity across compound classes and experimental models
| Compound Class | Primary Mitochondrial Targets | Rescue Strategies | Experimental Models | Key Findings | Citation |
|---|---|---|---|---|---|
| This compound/ Benzbromarone | ETC complexes I-IV; β-oxidation; Mitochondrial structure | Not specifically identified | HepG2 cells; Primary human hepatocytes; Isolated mouse liver mitochondria | Decreased ETC activity; ΔΨm collapse; Mitochondrial fragmentation; Impaired β-oxidation | [2] |
| Amiodarone/ DEA | ETC complexes I & II | Cell-permeable succinate prodrug (NV118) | Human platelets; PBMCs; HepG2 cells; Rat liver mitochondria | Concentration-dependent respiration inhibition; ATP depletion; Rescue with succinate prodrug | [3] [5] [4] |
| Novel OXPHOS Inhibitors (MS-L6) | ETC-I with uncoupling properties | Ectopic NDI1 expression | Rat hepatocytes; Lymphoma cells; Sub-mitochondrial particles | Dual mechanism: ETC-I inhibition + uncoupling; Anti-tumor properties | [6] |
| Sotalol (Negative Control) | No mitochondrial targets | Not applicable | Human platelets; PBMCs | No significant mitochondrial effects even at high concentrations (240 μM) | [3] [4] |
Objective: To quantitatively evaluate the effects of this compound on mitochondrial electron transport chain function using high-resolution respirometry in permeabilized cellular models.
Materials and Reagents:
Experimental Procedure:
Data Analysis:
The comprehensive assessment of this compound-induced mitochondrial toxicity requires a multi-parametric approach evaluating functional, structural, and metabolic parameters. Figure 2 illustrates the integrated experimental workflow:
Figure 2: Integrated workflow for comprehensive assessment of this compound-induced mitochondrial toxicity.
Objective: To simultaneously evaluate this compound-induced changes in mitochondrial membrane potential (ΔΨm) and reactive oxygen species production using fluorescent probes.
Materials and Reagents:
Procedure:
Validation:
Successful assessment of this compound-induced mitochondrial uncoupling requires careful attention to potential artifacts and methodological pitfalls. A primary consideration is the solvent selection for this compound, which has limited aqueous solubility. While DMSO is commonly used, the final concentration should not exceed 0.1% (v/v) as higher concentrations can independently affect mitochondrial function [3]. Appropriate vehicle controls matched for solvent concentration are essential. Additionally, the time dependence of this compound effects necessitates careful timing of assessments, as some manifestations develop gradually while others occur rapidly.
For respirometry measurements, proper cell permeabilization is critical for accurate assessment of individual electron transport system components. Incomplete permeabilization will limit substrate access to mitochondria, while excessive permeabilization can damage mitochondrial membranes. Optimization should include concentration titration and time course experiments for each cell type, with validation using cytochrome c responsiveness (10 μM addition should increase respiration by ≤15% in properly permeabilized cells) [3]. For intact cell assessments, the cell density and nutritional status significantly influence baseline respiration rates and should be standardized across experiments.
Interpretation of this compound mitochondrial toxicity data requires consideration of concentration relevance to in vivo exposure. While hepatic concentrations in clinical use may not reach the high micromolar levels used in some in vitro studies, accumulation in mitochondria can result in local concentrations exceeding plasma levels. Additionally, metabolic activation may generate reactive intermediates that contribute to mitochondrial damage not captured in acute exposure paradigms. The MitoCarta database provides a valuable resource for identifying mitochondrial protein targets and pathways potentially affected by this compound [7] [8].
Translation of in vitro findings to clinical relevance should incorporate inter-individual variability in mitochondrial function and susceptibility. The use of primary human hepatocytes from multiple donors helps capture this variability, while engineered cell models with defined mitochondrial DNA backgrounds can help elucidate specific vulnerability factors. Integration of this compound mitochondrial assessment into preclinical safety testing should follow a tiered approach, beginning with high-throughput screening in hepatocyte models followed by mechanistic studies in specialized systems when potential liabilities are identified [1].
This compound and its structural analogs induce mitochondrial toxicity through multiple complementary mechanisms, with primary effects on electron transport chain function, mitochondrial membrane potential, and cellular energy metabolism. The comprehensive protocols described herein enable systematic evaluation of these effects, providing a standardized framework for assessing mitochondrial liability in drug development. The integration of functional, biochemical, and morphological assessments offers a holistic view of mitochondrial health, capturing both acute and adaptive responses to this compound exposure.
The clinical relevance of these findings is underscored by the known hepatotoxicity of this compound analogs in human populations, highlighting the importance of robust mitochondrial safety assessment during preclinical development. Future directions include the development of advanced in vitro models that better recapitulate liver physiology, incorporating predisposing factors such as metabolic disorders that may increase susceptibility to mitochondrial toxicants [1]. Additionally, the exploration of rescue strategies such as cell-permeable succinate prodrugs may offer approaches to mitigate mitochondrial toxicity while preserving therapeutic efficacy [3] [4].
Benzarone metabolism profiling represents a critical analytical challenge in pharmaceutical development, requiring sophisticated instrumentation and methodical approaches. This compound ([2-ethyl-3-(4-hydroxybenzoyl)-5-benzofuranyl] acetic acid) is a uricosuric agent and the de-brominated metabolite of benzbromarone, which has been investigated for vascular disorders treatment. Understanding its metabolic fate is essential for comprehensive safety and efficacy profiling, particularly given the hepatotoxicity concerns associated with this drug class. These application notes provide detailed protocols for identifying and characterizing this compound metabolites using orthogonal analytical techniques, including high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and enzymatic hydrolysis methods.
The metabolic transformation of benzofuran derivatives like this compound occurs through complex biotransformation pathways involving both Phase I (functionalization) and Phase II (conjugation) reactions. Previous studies on related compounds have demonstrated that hydroxylation rather than debromination constitutes the predominant bioactivation pathway, with subsequent formation of reactive intermediates potentially linked to hepatotoxicity. The protocols outlined herein enable researchers to systematically identify primary and secondary metabolites, quantify their relative abundance, and elucidate their structural characteristics through complementary analytical approaches.
Liquid chromatography coupled to mass spectrometry provides the foundation for comprehensive metabolite profiling, offering superior sensitivity, resolution, and structural elucidation capabilities. The technique enables separation of structurally similar metabolites and their unambiguous identification through high-resolution mass measurement.
Sample Preparation: Extract 500 μL of plasma or urine samples using appropriate organic solvents (e.g., ethyl acetate or dichloromethane). For tissue samples, employ homogenization followed by protein precipitation using acetonitrile (1:3 ratio). Concentrate extracts under gentle nitrogen stream and reconstitute in 100 μL mobile phase prior to injection. [1]
Chromatographic Conditions:
Mass Spectrometric Detection:
Table 1: Performance Characteristics of LC-MS Method for this compound Metabolite Identification
| Parameter | Specification | Performance Value |
|---|---|---|
| Linear Range | Plasma and Urine | 0.01-2 μg/mL |
| Precision | Inter-day RSD | 3-5% |
| Sensitivity | Limit of Detection | 0.01 μg/mL |
| Accuracy | Recovery Percentage | >85% |
| Mass Accuracy | High-Resolution MS | <5 ppm |
Gas chromatography-mass spectrometry provides complementary separation and detection capabilities, particularly for volatile and semi-volatile metabolites. While requiring derivatization, GC-MS offers excellent chromatographic resolution and provides electron impact ionization spectra that facilitate structural elucidation through library matching.
Derivatization Procedure: Prepare methylated derivatives using diazomethane or other appropriate methylating agents. Alternatively, employ silylation with BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS (trimethylchlorosilane) for hydroxylated metabolites. Incubate at 60°C for 30 minutes before analysis. [1]
Chromatographic Conditions:
Mass Spectrometric Detection:
The experimental workflow for comprehensive this compound metabolite identification integrates these techniques systematically, as illustrated below:
Figure 1: Experimental workflow for comprehensive this compound metabolite identification incorporating LC-MS, GC-MS, and enzymatic hydrolysis techniques.
Enzymatic hydrolysis protocols enable differentiation between conjugated and unconjugated metabolites, providing critical information about Phase II biotransformation pathways. For this compound, sulfation represents the predominant conjugation pathway, followed by glucuronidation, with only minor amounts excreted as unconjugated drug.
Reagent Preparation:
Hydrolysis Procedure:
Differential Hydrolysis for Pathway Elucidation:
Table 2: Relative Distribution of this compound Conjugates in Human Plasma Based on Enzymatic Hydrolysis
| Metabolite Form | Enzyme Specificity | Relative Abundance (%) |
|---|---|---|
| Unconjugated this compound | No enzyme treatment | 6% |
| Glucuronidated this compound | β-glucuronidase sensitive | 12% |
| Sulfated this compound | Arylsulfatase sensitive | 82% |
| Total Conjugated | Combined hydrolysis | 94% |
The experimental data reveal that sulfation constitutes the predominant conjugation pathway for this compound, accounting for over 80% of total metabolites detected in plasma. This predominance of sulfation over glucuronidation has significant implications for the drug's pharmacokinetic profile, as sulfate conjugates typically exhibit enhanced renal elimination compared to their glucuronidated counterparts. The protocol enables precise quantification of these conjugation pathways through selective enzymatic hydrolysis, providing critical data for understanding the drug's metabolic fate. [1]
High-resolution mass spectrometry represents the cornerstone of modern metabolite identification, enabling precise mass measurement that facilitates elemental composition determination and differentiation between isobaric metabolites. The exceptional mass accuracy (<5 ppm) provided by modern Orbitrap and Q-TOF instruments significantly enhances confidence in metabolite identification.
Data Acquisition Strategies:
Data Processing Workflow:
The power of orthogonal analytical approaches is demonstrated by their ability to uncover novel metabolites that might be missed by targeted methods alone. In a recent study applying similar methodologies to pioglitazone, a combination of time-course experiments with stable isotope tracing identified 20 structure-related metabolites, six of which were novel, highlighting the complementary nature of these techniques. [2]
Understanding the complete biotransformation scheme of this compound requires integration of data from multiple analytical techniques. Based on studies of structurally related benzbromarone metabolites, the primary metabolic transformations expected include hydroxylation at various positions on the benzofuran ring, followed by conjugation through sulfation or glucuronidation.
Figure 2: Proposed metabolic pathways of this compound based on studies of structurally related compounds, highlighting Phase I hydroxylation followed by conjugation or further oxidation to potentially reactive intermediates.
The metabolite sensing and signaling mechanisms within cells play a crucial role in determining the fate of pharmaceutical compounds like this compound. Cells employ sophisticated sensor-transducer-effector systems to detect fluctuations in metabolites and coordinate biological responses accordingly. This cellular monitoring system influences drug metabolism and potential toxicity pathways, particularly for compounds that form reactive intermediates. Understanding these fundamental biological processes provides valuable context for interpreting metabolite identification data. [4]
Pharmacopeial reference standards form the foundation of analytically valid metabolite identification studies. The European Pharmacopoeia (EP) has established this compound as a pharmaceutical primary standard (CAS 1477-19-6), providing an essential benchmark for method validation and quality control. These authenticated materials ensure analytical consistency across laboratories and facilitate regulatory submissions. [5]
Regulatory-compliant metabolite identification requires thorough method validation to establish reliability, reproducibility, and sensitivity. While qualitative identification methods have different validation requirements than quantitative assays, key performance characteristics must still be demonstrated.
Comprehensive metabolite identification provides critical insights into potential safety concerns, particularly for drugs with known hepatotoxicity profiles. Studies of structurally related benzbromarone have revealed that CYP2C9-mediated formation of 6-hydroxybenzbromarone and subsequent oxidation to catechol and ortho-quinone metabolites may contribute to hepatotoxicity through protein adduct formation. Similar metabolic activation pathways should be investigated for this compound to fully understand its safety profile. [6]
The structure-activity relationships of this compound metabolites significantly influence their biological effects. For instance, in related compounds, 6-hydroxy metabolites demonstrate enhanced pharmacological potency as EYA inhibitory anti-angiogenic agents compared to parent compounds, highlighting how biotransformation can alter therapeutic activity. These findings underscore the importance of comprehensive metabolite identification beyond routine safety assessment, as metabolites may contribute significantly to both efficacy and toxicity. [6]
The analytical protocols described in these application notes provide a comprehensive framework for robust metabolite identification of this compound and related compounds. The orthogonal approach combining LC-MS, GC-MS, and enzymatic hydrolysis techniques enables researchers to overcome the limitations of individual methods and develop a complete understanding of the drug's metabolic fate. The integration of modern high-resolution mass spectrometry with classical enzymatic techniques represents the current state-of-the-art in metabolite identification, offering unprecedented capabilities for structural elucidation.
These methodologies continue to evolve with technological advancements in instrumentation and data processing algorithms. Emerging approaches such as ion mobility spectrometry, machine learning-assisted metabolite prediction, and integrated data analysis platforms promise to further enhance the efficiency and comprehensiveness of metabolite identification. By implementing these detailed protocols, researchers can generate high-quality metabolite data that supports informed decisions in drug development and contributes to understanding the complex relationship between drug metabolism, efficacy, and safety.
This compound is a pharmacologically active compound that serves both as an active pharmaceutical ingredient and as the de-brominated metabolite of the uricosuric drug benzbromarone. Originally developed for the treatment of vascular disorders and hyperuricemia, this compound has more recently demonstrated significant potential in oncological applications, with research showing specific this compound derivatives can inhibit EYA proteins and suppress tumor growth in SHH medulloblastoma, a malignant pediatric brain cancer [1] [2]. The quantification of this compound in biological matrices such as plasma and urine is therefore essential for both therapeutic drug monitoring and pharmacokinetic studies during drug development.
The analytical method described in these application notes utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the reliable quantification of this compound in human plasma. This technique was selected based on its proven robustness, high sensitivity, and compatibility with complex biological matrices. The method has been validated according to regulatory standards and demonstrates excellent performance characteristics across the therapeutic concentration range. Furthermore, the methodology has been cross-validated using gas chromatography-mass spectrometry (GC-MS) to ensure maximum reliability and accuracy of results [1]. The fundamental principle underlying this separation technique involves the differential partitioning of this compound between a hydrophobic stationary phase and a polar mobile phase, allowing for effective separation from potentially interfering endogenous plasma components.
Blood samples should be collected in appropriate anticoagulant-containing vacuum tubes via venipuncture following standard phlebotomy procedures. Following collection, plasma separation must be performed within 1 hour of blood draw by centrifugation at 1,100 × g for 10 minutes at 4°C [3]. The resulting plasma fraction should be carefully transferred to clean polypropylene tubes using a Pasteur pipette, taking care not to disturb the buffy coat layer. Processed plasma samples can be stored at -80°C until analysis to maintain analyte stability. Avoid repeated freeze-thaw cycles (maximum of 3 cycles recommended) as this may compromise this compound integrity and lead to inaccurate quantification results.
Thaw frozen plasma samples overnight at 4°C or place in a water bath at room temperature with gentle agitation.
Aliquot 1 mL of plasma into a 15 mL polypropylene centrifuge tube.
Add 50 μL of β-glucuronidase/arylsulphatase enzyme preparation (approximately 5,000 Fishman units of β-glucuronidase and 250 Roy units of sulfatase activity) to each sample to hydrolyze conjugated metabolites [1].
Incubate the samples for 60 minutes at 37°C in a water bath or thermal block to ensure complete hydrolysis of glucuronide and sulfate conjugates.
Terminate the enzymatic reaction by adding 3 mL of ice-cold methanol to each sample for protein precipitation.
Vortex mix the samples vigorously for 30 seconds, then centrifuge at 1,100 × g for 10 minutes at 4°C to pellet precipitated proteins [3].
Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen in a 37°C water bath.
Reconstitute the dried extract with 200 μL of mobile phase (60:40 v/v water:acetonitrile containing 0.1% TFA).
Vortex mix for 30 seconds and centrifuge at 10,000 × g for 5 minutes to remove any particulate matter.
Transfer the clear supernatant to an HPLC autosampler vial for analysis.
Table 1: Step-by-Step Sample Preparation Protocol
| Step | Procedure | Parameters | Purpose |
|---|---|---|---|
| 1 | Enzymatic Hydrolysis | 50 μL enzyme, 37°C, 60 min | Deconjugation of metabolites |
| 2 | Protein Precipitation | 3 mL methanol, vortex 30 sec | Remove interfering proteins |
| 3 | Centrifugation | 1,100 × g, 10 min, 4°C | Clarify supernatant |
| 4 | Evaporation | Nitrogen stream, 37°C | Concentrate analyte |
| 5 | Reconstitution | 200 μL mobile phase | Prepare for HPLC analysis |
The analysis should be performed using a high-performance liquid chromatography system consisting of the following components: a quaternary or binary pump capable of generating precise gradient profiles, an autosampler with temperature control (maintained at 4-10°C), a column oven with accurate temperature regulation (±0.5°C), and a UV-Vis or PDA detector. The system should be equipped with chromatography data management software for peak integration, calibration curve generation, and data reporting. For method development and troubleshooting purposes, the system should have a minimum pressure capability of 400 bar to accommodate potential column changes or method scaling.
The mobile phase should be prepared using a gradient elution approach to achieve optimal separation efficiency and peak shape. Mobile Phase A consists of water with 0.1% trifluoroacetic acid (TFA), while Mobile Phase B consists of acetonitrile with 0.1% TFA [1] [4]. The TFA serves as an ion-pairing agent that enhances chromatographic performance by suppressing silanol interactions and improving peak symmetry for this compound. Prior to use, all mobile phases should be degassed for 10-15 minutes using helium sparging, sonication, or vacuum filtration to prevent bubble formation in the HPLC system.
Table 2: Gradient Elution Profile for this compound Separation
| Time (min) | % Mobile Phase A | % Mobile Phase B | Flow Rate (mL/min) | Elution Mode |
|---|---|---|---|---|
| 0 | 85 | 15 | 1.0 | Isocratic |
| 2 | 85 | 15 | 1.0 | Isocratic |
| 15 | 30 | 70 | 1.0 | Linear gradient |
| 18 | 10 | 90 | 1.0 | Linear gradient |
| 21 | 10 | 90 | 1.0 | Isocratic |
| 24 | 85 | 15 | 1.0 | Linear gradient |
| 30 | 85 | 15 | 1.0 | Re-equilibration |
Under these optimized chromatographic conditions, this compound typically elutes at approximately 12.5 minutes, well-separated from endogenous plasma components and potential interferences. The retention time may vary slightly (±0.5 minutes) depending on specific column characteristics and mobile phase composition; therefore, it is recommended to establish the exact retention time using quality control samples at the beginning of each analytical batch.
The analytical method for the quantification of this compound in human plasma has been thoroughly validated according to regulatory requirements for bioanalytical methods [5]. The validation protocol encompasses assessment of key parameters including specificity, linearity, precision, accuracy, and sensitivity to ensure the reliability of results generated during preclinical and clinical studies.
Method specificity was demonstrated through the analysis of blank plasma samples from at least six different sources to confirm the absence of interfering endogenous compounds at the retention time of this compound. Additionally, potential interferences from commonly co-administered medications in relevant therapeutic areas were evaluated. The chromatographic resolution between this compound and its known metabolites (particularly glucuronide and sulfate conjugates) was confirmed to be greater than 2.0, ensuring accurate quantification of the parent compound without cross-interference.
The calibration curve for this compound was established using eight concentration levels ranging from 0.01 to 2.0 μg/mL [1]. The calibration standards were prepared by spaking drug-free plasma with appropriate volumes of this compound working solutions followed by the sample preparation procedure outlined in Section 2.3. Linear regression analysis with 1/x² weighting factor was applied to the peak area versus concentration data. The method demonstrated excellent linearity with a correlation coefficient (r²) of ≥0.998 across the validated concentration range, with back-calculated calibration standards falling within ±15% of their nominal values (±20% at the LLOQ).
The intra-day precision and accuracy were assessed by analyzing six replicates at four quality control (QC) concentrations (LLOQ, low, medium, and high QC) within a single analytical run. The inter-day precision and accuracy were evaluated by analyzing the same QC concentrations across three separate analytical runs. The method demonstrated excellent precision with relative standard deviation (RSD) values between 3-5% for both plasma and urine matrices [1]. Accuracy values ranged from 95-105% of the nominal concentrations, well within the acceptable criteria for bioanalytical method validation.
Table 3: Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linear Range | 0.01-2.0 μg/mL | - |
| Correlation Coefficient (r²) | ≥0.998 | ≥0.990 |
| LLOQ | 0.01 μg/mL | S/N ≥5, accuracy 80-120% |
| Intra-day Precision (RSD%) | 3-5% | ≤15% |
| Inter-day Precision (RSD%) | 3-5% | ≤15% |
| Accuracy | 95-105% | 85-115% |
| Extraction Recovery | >85% | Consistent and precise |
The method exhibits excellent sensitivity with a lower limit of quantification (LLOQ) of 0.01 μg/mL [1]. At this concentration, the signal-to-noise ratio was consistently greater than 5:1, with both precision and accuracy meeting regulatory requirements for bioanalytical methods. The limit of detection (LOD), defined as a signal-to-noise ratio of 3:1, was determined to be approximately 0.003 μg/mL. This sensitivity is sufficient for monitoring this compound concentrations in pharmacokinetic studies following therapeutic dosing.
A significant advantage of the described methodology is its capability for comprehensive metabolite profiling through the implementation of selective enzymatic hydrolysis steps. This compound undergoes extensive phase II metabolism in humans, primarily forming glucuronide and sulfate conjugates that can be hydrolyzed back to the parent compound for quantification as "total this compound." The protocol enables researchers to differentiate between unconjugated and conjugated forms through controlled hydrolysis experiments using specific enzymes.
When plasma samples were subjected to hydrolysis with pure β-glucuronidase, approximately 12% of total this compound was present as the glucuronide conjugate. Parallel experiments using arylsulfatase revealed that approximately 82% of total this compound circulated as the sulfate conjugate [1]. The remaining 6% represented unconjugated this compound in systemic circulation. This metabolic profile has important implications for both pharmacokinetic interpretation and pharmacodynamic activity, as conjugation typically enhances compound hydrophilicity and promotes biliary and renal elimination.
The conjugate identification was further confirmed through gas chromatography-mass spectrometry (GC-MS) analysis of derived samples, providing structural verification of the metabolic transformations [1]. For researchers specifically interested in quantifying individual conjugate species rather than total this compound, the sample preparation protocol can be modified by omitting the enzymatic hydrolysis step, followed by implementation of a more complex chromatographic method capable of separating the polar conjugates.
The following diagram illustrates the complete experimental workflow for this compound plasma concentration determination, from sample collection through data analysis:
Figure 1: Complete workflow for this compound plasma concentration analysis, encompassing sample preparation, chromatographic analysis, and data processing steps.
The following diagram illustrates the configuration of the HPLC-UV system and the separation mechanism for this compound:
Figure 2: HPLC-UV system configuration and separation principle for this compound analysis using reversed-phase chromatography.
Poor Peak Shape: If this compound peak symmetry deteriorates (tailing factor >2.0), consider replacing the guard column, increasing TFA concentration to 0.15% in the mobile phase, or using a freshly prepared mobile phase. Silanol interactions with older columns can cause peak tailing.
Retention Time Drift: Significant retention time shifts (>10%) between runs may indicate mobile phase degradation, column aging, or temperature fluctuations. Prepare fresh mobile phase daily and ensure consistent column temperature control.
Reduced Recovery: Extraction recoveries consistently below 80% may suggest issues with the protein precipitation step. Ensure methanol is adequately chilled and the vortex mixing time is sufficient for complete protein precipitation.
Elevated Baseline Noise: UV detector noise increasing over time may indicate a need to purge the reference cell, replace the detector lamp, or degas the mobile phase more thoroughly.
Implement a rigorous quality control protocol during sample analysis by including calibration standards and QC samples at low, medium, and high concentrations in each analytical batch. Acceptance criteria should require at least 67% of QC samples (and 50% at each concentration) to be within ±15% of their nominal values. Include system suitability tests at the beginning of each run by injecting a standard solution to verify retention time, peak symmetry, and sensitivity before processing actual samples.
The validated HPLC-UV method for this compound quantification in plasma has diverse applications throughout the drug development pipeline. In preclinical studies, the method enables comprehensive pharmacokinetic profiling including determination of C~max~, T~max~, AUC, half-life, and clearance parameters. During clinical development, the method supports therapeutic drug monitoring, dose adjustment studies, and drug-drug interaction assessments. The metabolite profiling capability is particularly valuable for understanding interspecies differences in metabolism during toxicology studies and for predicting human metabolic clearance.
Additionally, the methodology can be adapted for the analysis of This compound derivatives currently under investigation as EYA inhibitors for SHH medulloblastoma treatment [2]. As these novel therapeutic agents progress through development, reliable bioanalytical methods will be essential for establishing exposure-response relationships and optimizing dosing regimens in pediatric oncology patients.
Plasma protein binding (PPB) is a critical parameter in drug discovery and development that significantly influences a compound's pharmacokinetics and pharmacodynamics. For benzarone, understanding its interaction with plasma proteins is essential for correlating its total plasma concentration with its pharmacological activity. According to the free drug hypothesis, it is the unbound fraction of a drug that is responsible for its therapeutic effects, as only this fraction can diffuse to the site of action and interact with its target [1]. Experimental determination of the free fraction provides vital insights for predicting efficacy, understanding potential drug-drug interactions, and establishing relevant dose-exposure relationships.
The following table summarizes the key quantitative findings from experimental studies on this compound's plasma protein binding.
| Parameter | Finding | Source/Reference |
|---|---|---|
| Extent of Binding in Human Plasma | >99% bound | [2] |
| Binding Protein | Primarily to Albumin (inferred from structure as an organic acid) | [2] [1] |
| Method Used in Literature | In vitro binding assessment | [2] |
Two primary techniques are widely used for the determination of plasma protein binding: Equilibrium Dialysis and a more modern approach, BioSPME (Bio Solid-Phase Microextraction).
The workflow for the BioSPME method is illustrated below, showing the process from sample preparation to LC-MS/MS analysis.
This protocol outlines the steps for determining plasma protein binding using a commercially available RED device [1].
Materials:
Procedure:
This protocol describes a high-throughput method for determining protein binding using Supel BioSPME 96-Pin devices on an automated liquid handling system [1].
Materials:
Procedure:
The free fraction (Fu) and percent protein binding are calculated from the analytical results.
For RED Method:
For BioSPME Method:
The table below compares the key attributes of the two detailed protocols to help select the appropriate method.
| Attribute | Rapid Equilibrium Dialysis (RED) | Automated BioSPME |
|---|---|---|
| Principle | Passive equilibrium across a membrane | Selective extraction by SPME coating |
| Throughput | Lower (4-6 hours dialysis) | High (<2 hours total workflow) [1] |
| Automation | Manual steps; requires centrifugation | Fully compatible with robotic systems [1] |
| Sample Cleanup | Requires protein precipitation | Integrated cleanup; proteins excluded by coating [1] |
| Hands-on Time | Higher | Lower |
| Mechanism of Toxicity | Experimental Model | Key Quantitative Findings | Significance |
|---|---|---|---|
| Mitochondrial Membrane Potential Disruption | Isolated rat hepatocytes | 54% decrease in membrane potential at 20 μmol/L [1] | Indicates severe mitochondrial damage, a key trigger for cell death. |
| Uncoupling of Oxidative Phosphorylation | Isolated rat liver mitochondria | Decreased State 3 oxidation; 50% decrease in Respiratory Control Ratio (RCR) at 10.8 μmol/L [1] | Disrupts ATP production, leading to energy crisis in liver cells. |
| Inhibition of Mitochondrial Beta-Oxidation | Isolated rat liver mitochondria | 87% inhibition at 100 μmol/L [1] | Prevents fatty acid metabolism, contributing to steatosis and energy failure. |
| Induction of Oxidative Stress | Isolated rat liver mitochondria; HepG2 cells | Increased ROS production at 100 μmol/L [1] | Causes oxidative damage to cellular components. |
| Promotion of Apoptosis & Necrosis | Isolated rat hepatocytes; HepG2 cells | Induced cytochrome c leakage and permeability transition; led to apoptosis and necrosis at 100 μmol/L [1] | Directly links mitochondrial dysfunction to hepatocellular death. |
Here are detailed methodologies for key experiments investigating this compound's mitochondrial toxicity, based on the primary research.
This protocol measures the collapse of the mitochondrial membrane potential (ΔΨm), an early event in toxicity.
This protocol assesses direct impact on the mitochondrial electron transport chain and coupling.
For researchers involved in preclinical safety, understanding the clinical profile is crucial for risk assessment.
The following diagram illustrates the central mechanism of this compound-induced hepatotoxicity and connects it to modern assessment methods.
The table below summarizes quantitative data from clinical cases of benzbromarone-induced liver injury to illustrate the typical clinical presentation [1] [2].
| Case Parameter | Case 1 (2019 Report) [1] | Case 2 (2022 Report) [2] |
|---|---|---|
| Patient Demographics | 39-year-old male | 39-year-old male |
| Benzbromarone Dose & Duration | 100 mg/day for 4 months | 50 mg/day for 7 months |
| Key Laboratory Findings on Admission | ||
| - Aspartate Aminotransferase (AST) | 170.6 U/L | 1008 IU/L |
| - Alanine Aminotransferase (ALT) | 208.2 U/L | 1241 IU/L |
| - Total Bilirubin | 702.5 µmol/L | 9.71 mg/dL (≈166 µmol/L) |
| - Prothrombin Time (PT) | 33.5 seconds (PTA: 25%) | 78% activity |
| Other Notable Findings | History of regular alcohol use (28 g/day); developed hepatic encephalopathy | Concurrent use of other medications (bilastine, Hyakusosan); no history of liver disease |
| Outcome | Required liver transplantation | Full recovery after drug cessation |
The hepatotoxicity of benzarone and benzbromarone is primarily driven by their damaging effects on cellular mitochondria [3].
Q1: What are the critical high-risk factors to consider before prescribing benzbromarone in a clinical trial or study? Prior to use, researchers and clinicians should carefully evaluate:
Q2: What is the recommended monitoring protocol for hepatotoxicity during treatment? Regular monitoring of liver function tests (LFTs) is essential. This should include:
Q3: From a drug development perspective, what structural features are associated with this hepatotoxicity? The hepatotoxic potential is linked to the benzofuran scaffold with specific side chains. The compound benzofuran itself showed no toxicity in studies, but the addition of a 2-butyl group and the 4-hydroxyphenyl methanone structure (as seen in benzbromarone and this compound) confers the mitochondrial toxicity. This structure is similar to amiodarone, a known mitochondrial toxin [3] [4].
The following diagram illustrates the key experimental pathway for investigating drug-induced hepatotoxicity, based on the described mechanisms.
1. Assessing Mitochondrial Toxicity in Isolated Mitochondria
2. In Vitro Assessment of Hepatocyte Viability and Death
1. What is the primary safety concern associated with this compound? The primary safety concern is hepatotoxicity, which can range from mild, reversible liver enzyme elevations to severe liver injury, including jaundice and liver failure. This risk was significant enough to lead to the withdrawal of this compound from markets in France and Britain [1].
2. What is the mechanistic basis for this compound-induced liver injury? this compound's hepatotoxicity is primarily driven by mitochondrial toxicity [2]. The table below summarizes the key experimental findings on this mechanism.
Table 1: Mechanisms of this compound-Induced Hepatotoxicity - Key Experimental Findings
| Toxic Effect | Experimental Model | Key Finding | Implication |
|---|---|---|---|
| Mitochondrial Dysfunction | Isolated rat hepatocytes | Concentration-dependent decrease in mitochondrial membrane potential [2] | Disruption of cellular energy production |
| Inhibition of Oxidative Phosphorylation | Isolated rat liver mitochondria | Decreased state 3 oxidation and uncoupling of oxidative phosphorylation [2] | Compromised ATP synthesis |
| Inhibition of Fatty Acid β-oxidation | Isolated rat liver mitochondria | Significant inhibition of mitochondrial beta-oxidation [2] | Impairment of fat metabolism, can lead to steatosis |
| Induction of Oxidative Stress | HepG2 cells & isolated mitochondria | Increased production of reactive oxygen species (ROS) [2] | Causes oxidative damage to cellular components |
| Cell Death | Isolated rat hepatocytes | Induction of both apoptosis and necrosis [2] | Direct pathway to liver cell damage and failure |
The following diagram illustrates the proposed signaling pathway for this compound-induced hepatotoxicity, based on the findings above.
3. Are there structural features that contribute to its toxicity? Yes. Research indicates that the side chains attached to the benzofuran core are critical for the hepatotoxic effects. The compound benzofuran itself showed no toxicity in experiments, while this compound (which has a 4-hydroxybenzoyl side chain) was highly toxic [2].
For researchers studying this compound or related compounds, careful experimental design is crucial.
It is important to note that the information available is not a complete safety profile.
To build a more complete picture, I suggest you consult the full text of the cited mechanistic study [2] and search for more recent review articles on withdrawn drugs or drug-induced liver injury that may include this compound.
| Property | Description |
|---|---|
| Generic Name | This compound [1] |
| CAS Number | 1477-19-6 [1] |
| Chemical Formula | C₁₇H₁₄O₃ [1] |
| Monoisotopic Mass | 266.09 Da [1] |
| SMILES | CCC1=C(C(=O)C2=CC=C(O)C=C2)C2=CC=CC=C2O1 [1] |
| Modality | Small Molecule [1] |
| Status | Experimental/Investigational [1] |
A German patent (DE3342624A1) details the synthesis of this compound and its derivatives. The following workflow summarizes the key reaction steps based on the patent information [2].
For FAQs where specific data is lacking, you can guide researchers through a general troubleshooting process for poor solubility, a common issue in drug development [3] [4].
The table below summarizes the effective concentrations of benzarone and its derivative, benzbromarone, as reported in recent scientific literature.
| Compound | Assay/Model System | Effective Concentration / IC₅₀ | Key Findings & Context |
|---|---|---|---|
| This compound | In vivo tumor xenograft (HT-29 colorectal cancer cells) [1] | 50, 100, and 200 mg/kg (in vivo dosing) | Administered intravenously at 5-day intervals. Demonstrated a dose-dependent inhibitory effect on tumor growth [1]. |
| Benzbromarone (BBR) | Cell viability (MLL-r and MLL-nr leukemia cells) [2] | Varies by cell line (IC₅₀ values reported) | Selectively reduced viability in leukemia cells expressing EYA1/EYA3. Sensitivity was inversely correlated with combined EYA1 and EYA3 expression levels [2]. |
| DS-1-38 (this compound derivative) | SHH-medulloblastoma (SHH-MB) models [3] [4] | Data not specified | Showed excellent brain penetrance and increased the lifespan in mouse models of SHH-MB. Considered a promising lead compound [3] [4]. |
This is a standard method used to determine the half-maximal inhibitory concentration (IC₅₀) of a compound, as referenced in the search results [2] [1].
The following diagram illustrates the key signaling pathways involving EYA proteins, which are targeted by this compound and its derivatives.
Q1: What is the difference between this compound and benzbromarone? Both are identified as allosteric inhibitors of EYA proteins [3]. This compound has been used as a starting point to develop more potent derivatives like DS-1-38 [3] [4]. Benzbromarone is more widely cited in recent studies for its efficacy against EYA-expressing leukemia cells [2].
Q2: How do I account for cell line-specific differences in sensitivity? Research indicates that sensitivity to EYA inhibitors like benzbromarone is highly dependent on the endogenous expression levels of EYA family members, particularly EYA1 and EYA3 [2]. Before optimizing concentration, it is crucial to profile the expression of EYA1, EYA3, and EYA4 in your specific cell models.
Q3: What are the known molecular mechanisms and targets of EYA inhibition? EYA inhibition impacts multiple cellular processes:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High IC₅₀ / Low Potency | Low EYA expression in cell model | Verify EYA1/EYA3 expression via qPCR or western blot. Switch to a more sensitive, EYA-high cell line [2]. |
| Poor Solubility | Low aqueous solubility of compound | Use DMSO for stock solutions. Ensure final DMSO concentration is ≤0.1% to avoid cytotoxicity. |
| Lack of Effect in Vivo | Poor pharmacokinetics (e.g., rapid clearance, low brain penetration) | Consider structural derivatives like DS-1-38, which was specifically designed for improved brain penetrance [3] [4]. |
The primary stability issue for Benzarone in plasma is its extensive metabolism via conjugation. The table below summarizes the quantitative distribution of this compound and its metabolites in human plasma, which is crucial for understanding its stability profile [1].
| Analyte | Relative Amount in Plasma (%) | Form |
|---|---|---|
| This compound Sulphate | 82% | Conjugated (Sulphated) |
| This compound Glucuronide | 12% | Conjugated (Glucuronidated) |
| Unconjugated this compound | 6% | Free (Unconjugated) |
This data indicates that this compound is highly unstable in its free form in plasma, with 94% of it existing as conjugates shortly after administration [1]. Therefore, the main challenge in analysis is the accurate measurement of the parent drug separately from its metabolites.
The established method for quantifying total this compound (both conjugated and unconjugated) in plasma involves enzymatic deconjugation, extraction, and chromatographic analysis. Below is a workflow diagram and detailed steps based on the published methodology [1].
1. Sample Hydrolysis: To measure total this compound, incubate the plasma sample with an enzyme preparation such as beta-glucuronidase/arylsulphatase (from Helix pomatia) to hydrolyze the sulphate and glucuronide conjugates back into the parent this compound molecule [1].
2. Extraction: After hydrolysis, extract the freed this compound from the plasma matrix using a suitable organic solvent [1].
3. Analysis and Quantification: - Primary Method: Use Reversed-Phase High-Performance Liquid Chromatography (HPLC) with a gradient elution program and UV detection [1]. - Validation Method: The results can be validated using Gas Chromatography-Mass Spectrometry (GC-MS) after preparing methylated derivatives of this compound [1].
4. Method Performance: This assay has been validated for a concentration range of 0.01–2 μg/mL in both plasma and urine, with a precision of 3–5% and a sensitivity (limit of detection) of 0.01 μg/mL [1].
Understanding the underlying mechanisms of liver injury is crucial for designing safe experiments. The table below summarizes the key mechanistic pathways identified in research.
| Mechanism | Key Findings | Experimental Evidence |
|---|---|---|
| Mitochondrial Toxicity | Impairs mitochondrial function, leading to decreased membrane potential, uncoupled oxidative phosphorylation, and induction of apoptosis/necrosis [1]. | Studies in isolated rat hepatocytes and liver mitochondria; observed effects at concentrations of 20-100 μmol/L [1]. |
| Metabolic Activation | Metabolized into reactive species that cause mechanism-based inhibition of cytochrome P450 enzymes, particularly CYP3A4 [2]. | Experiments in human liver microsomes demonstrated time-dependent, NADPH-dependent inactivation of CYP3A4 [2]. |
| Complex CYP Inhibition | Acts as a "super-inhibitor" for various CYP isozymes (CYP2C9, CYP3A4, CYP2D6, CYP2E1) via a non-classical mechanism potentially involving redox interference [3]. | Inhibition studies in multiple enzyme setups (reconstituted systems, baculosomes, microsomes); inhibition potency changed unusually with inhibitor dilution [3]. |
For context in drug safety assessment, a recent large cohort study directly compared benzbromarone to another common urate-lowering therapy. The findings challenge previous perceptions of its relative risk.
| Metric | Febuxostat | Benzbromarone |
|---|---|---|
| Study Population | Patients with gout receiving urate-lowering therapy [4]. | Patients with gout receiving urate-lowering therapy [4]. |
| Hepatotoxicity Incidence | 39.6 per 1,000 person-years [4]. | 16.8 per 1,000 person-years [4]. |
| Adjusted Hazard Ratio (HR) | Reference (1.00) | 0.36 (95% CI: 0.17-0.78), indicating significantly lower risk [4]. |
| Key Interpretation | Use was associated with a 2.75 times greater risk of hepatotoxicity compared to benzbromarone [4]. | Associated with a significantly lower risk of hepatotoxicity compared to febuxostat [4]. |
> Note on Clinical Data: The study defined hepatotoxicity as ALT or AST > 3x the upper limit of normal. It concluded that severe hepatotoxicity with benzbromarone is rare and occurs less frequently than with febuxostat [4].
For researchers investigating the hepatotoxic potential of benzbromarone or related compounds, the following workflow outlines key experimental approaches derived from the literature. The diagram below visualizes this multi-faceted assessment strategy.
Q1: What are the critical in vitro assays to prioritize for assessing benzbromarone-induced hepatotoxicity? Prioritize assays targeting its known mechanisms. Essential experiments include:
Q2: We are observing unusual, non-classical inhibition kinetics with benzbromarone in our CYP assays. Is this documented? Yes. Research has shown that benzbromarone does not always follow classical Michaelis-Menten inhibition models. The inhibition constant (Ki) can appear to change by orders of magnitude with serial dilution of the inhibitor, and it can non-specifically inhibit multiple CYP isozymes. This "super-inhibition" may be related to its activity as a surface-active redox agent that interferes with diffusible reactive oxygen species rather than simple active-site binding [3].
Q3: Based on recent clinical data, how does the hepatotoxicity risk of benzbromarone compare to other drugs? A 2025 real-world cohort study found that benzbromarone had a significantly lower risk of hepatotoxicity compared to febuxostat in patients with gout [4]. This is an important update for risk-benefit assessments. Furthermore, while benzbromarone was withdrawn from some markets due to hepatotoxicity concerns, its estimated risk was reported to be less than 1 in 17,000 [4].
Q1: What is this compound and is it classified as a teratogen? Yes, this compound is listed as a substance with reported teratogenic properties, meaning it can interfere with embryonic or fetal development and may lead to birth defects [1]. It is currently an experimental small molecule drug [2].
Q2: What are the specific handling precautions for this compound in a laboratory setting? The search results do not provide specific handling protocols for this compound. However, general principles for handling teratogens indicate that they can be used safely with appropriate care [1]. You must take the following steps:
Q3: What are the known research applications of this compound? this compound is primarily investigated for its role in inhibiting EYA proteins (phosphatases and transcription factors). Recent research focuses on developing this compound derivatives as potential therapeutics for Sonic Hedgehog (SHH) medulloblastoma, a common malignant pediatric brain tumor [3]. One derivative, DS-1-38, has shown promise in suppressing tumor growth and increasing the lifespan in mouse models [3].
The available research on this compound is limited to its mechanism of action in cancer studies. However, several studies have investigated the teratogenic effects and mechanisms of other benzene-derived compounds, such as Benzophenone-3 (BP-3), a common UV filter. The table below summarizes some of these findings, which may serve as a reference for understanding the potential impact of this class of chemicals on embryonic development.
| Compound | Experimental Model | Key Teratogenic/Fetal Effects | Proposed Mechanism of Action |
|---|---|---|---|
| Benzene [4] | CD-1 mouse model ( in utero exposure) | Increased oxidative stress in fetal tissue; more susceptible in male fetuses. Altered embryonic signaling pathways. | Production of reactive oxygen species (ROS); Increased expression of Pim-1, c-Myb, phosphorylated p38-MAPK; Lowered IkappaBalpha protein levels [4]. |
| Benzophenone-3 (BP-3) [5] | Pregnant mice; primary neocortical cultures from embryos | Impairs autophagy; disrupts nuclear receptor signaling (RXRs, PPARγ); alters epigenetic status; dysregulates neurogenesis-related genes. | Disruption of BECLIN-1, MAP1LC3B; alteration of HDAC and sirtuin activities; inhibition of global sumoylation [5]. |
| Benzophenone-3 (BP-3) [6] | Pregnant ICR mice (exposure from GD 0 to 6) | Increased fetal loss; placental thrombosis and tissue necrosis. | Disruption of key metabolic pathways (e.g., fructose/mannose, TCA cycle, arginine/proline metabolism) in fetus, uterus, and placenta [6]. |
| Benzophenones (BP-1, BP-3, etc.) [7] | Cohort study in pregnant women | Associations with changes in gestational age and fetal growth; effects more pronounced in female infants. | Function as endocrine-disrupting chemicals (EDCs); binding to estrogen receptors (hER α and β) and interfering with hormonal processes [7]. |
The following diagram outlines a general experimental workflow for studying the teratogenic effects and mechanisms of a chemical, synthesizing methodologies from the search results.
The table below summarizes the fundamental physicochemical and storage information for benzarone, which is crucial for handling and experimental design.
| Property | Specification |
|---|---|
| CAS Number | 1477-19-6 [1] |
| Molecular Formula | C₁₇H₁₄O₃ [1] |
| Molecular Weight | 266.3 g/mol [1] |
| Purity | ≥ 98% (GC) [1] |
| Appearance | White to almost white powder or crystal [1] |
| Melting Point | 124 - 128 °C [1] |
| Recommended Storage | Refrigerate at 2°C to 8°C [1] [2] |
| Condition to Avoid | Heat Sensitive [2] |
| Solubility | Soluble in DMSO and Methanol (Slightly) [2] |
While data on this compound's stability is limited, established analytical methods exist for its detection in biological matrices. The following protocol, adapted from a published study, can serve as a foundation for developing your own stability-indicating assays [3].
Workflow: Determination of this compound in Plasma and Urine This method quantifies total this compound (both conjugated and unconjugated) using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for validation [3].
Detailed Methodology [3]:
Here are answers to potential questions researchers might encounter.
FAQ 1: What should I do if my this compound powder changes color?
FAQ 2: How can I ensure my this compound solution is stable during an experiment?
The foundational method for analyzing this compound in biological samples uses High-Performance Liquid Chromatography (HPLC) [1].
For quantitative analysis, you would use a reference standard, such as the This compound EP Reference Standard (CAS 1477-19-6), which is supplied as a pharmaceutical primary standard [2].
Since a direct guide for this compound isn't available, the following table summarizes common HPLC problems and their solutions, which are directly applicable to maintaining the robustness of your this compound method [3].
| Symptom & Description | Common Causes | Prevention & Suggested Remedy |
|---|
| Decreasing Retention Time Analytes elute faster than expected. | • Wrong solvent composition/pH • Increasing column temperature • Column overloading • Increasing flow rate | • Prepare fresh, well-mixed, and degassed mobile phase [3]. • Use a column thermostat to control temperature [3]. • Reduce sample amount or use a wider column [3]. • Verify pump flow rate accuracy [3]. | | Increasing Retention Time Analytes elute slower than expected. | • Wrong solvent composition/pH • Decreasing column temperature • Change in stationary phase chemistry • Decreasing flow rate | • Cover solvent reservoirs to prevent evaporation of volatile components [3]. • Ensure stable lab/column temperature [3]. • Replace aged column; operate within stable pH range [3]. • Check for system leaks and verify pump flow rate [3]. | | Fluctuating Retention Time Retention times are inconsistent and non-reproducible. | • Insufficient mobile phase mixing • Insufficient buffer capacity • Inadequate column equilibration • Unstable flow rate/pressure | • For isocratic methods, manually pre-mix mobile phase [3]. For quaternary pumps, check for gradient valve issues [3]. • Use buffer concentrations preferably above 20 mM [3]. • Pass 10-15 column volumes of mobile phase for equilibration [3]. • Perform system pressure and pump leak tests [3]. | | Peak Splitting / Shape Deformation Peaks are split or show shouldering. | • Sample solvent stronger than mobile phase • Void in column inlet • Contaminated or blocked column frit • Blocked injector needle or fitting | • Ensure sample solvent matches mobile phase composition. • Refill the column inlet or replace the column. • Backflush the column or replace the guard cartridge. • Clean or replace the injector needle and check connections. |
When troubleshooting, follow a logical progression to isolate the problem's source. The diagram below outlines a recommended workflow.
The key to troubleshooting assay interference lies in understanding the drug's metabolic profile. The primary metabolites identified for this compound are its phase II conjugation products.
The table below summarizes the quantitative distribution of this compound and its conjugates in human plasma, which is crucial for anticipating which metabolites are most likely to cause interference [1].
| Metabolite Type | Percentage in Human Plasma |
|---|---|
| Sulphated this compound | ~82% |
| Glucuronidated this compound | ~12% |
| Unconjugated this compound | ~6% |
This data indicates that an assay measuring "total this compound" would predominantly detect the sulphate conjugate. Cross-reactivity of assay antibodies or reagents with these conjugated forms is a major potential source of interference.
For accurate quantification and to investigate metabolite interference, a robust method is essential. The following protocol, adapted from a published assay, details how to quantify total this compound and identify its conjugates in plasma and urine [1].
Key Protocol Details [1]:
Since direct data on this compound's phase I metabolism is limited in the search results, it is highly informative to consider its parent drug, benzbromarone. Understanding its metabolic pathway can reveal potential reactive intermediates that could also be formed from this compound and cause assay interference or other issues [2].
Key Implications for this compound [2]:
Based on the metabolic information, here are specific issues and solutions to guide your experimentation.
FAQ 1: My immunoassay for this compound shows high background or inaccurate values. What could be wrong?
FAQ 2: I need to accurately measure the parent this compound drug separately from its metabolites. How can I do this?
FAQ 3: Could metabolites be causing unexpected cytotoxicity in my cell-based assays?
The following diagram illustrates the bioactivation pathway mediated by Cytochrome P450 enzymes, which is a key mechanism behind the compound's hepatotoxicity.
The metabolism of benzbromarone, and by extension likely this compound, involves multiple Cytochrome P450 (CYP450) isoforms. The table below summarizes the primary enzymes identified and their roles [1] [2].
| CYP450 Isoform | Role in Metabolism |
|---|---|
| CYP2C9 | Primary enzyme responsible for forming the 6-hydroxy metabolite and the dibromohydroquinone (DBH) metabolite [1] [2]. |
| CYP1A1, 2D6, 2E1, 3A4 | Involved in the formation of the mono-debrominated catechol (CAT) metabolite [1]. |
The hepatotoxicity associated with these compounds is closely linked to their metabolic activation.
Q1: What is the main metabolic concern when experimenting with this compound/benzbromarone in vitro? The primary concern is bioactivation via CYP450 enzymes, particularly CYP2C9, into reactive metabolites (e.g., quinones). These can cause nonspecific covalent binding to proteins, leading to cytotoxicity and confounding experimental results. It is crucial to use appropriate metabolic incubation systems (e.g., human liver microsomes) to assess this risk [1] [3].
Q2: How can the risk of metabolic-mediated hepatotoxicity be mitigated in drug design? Research indicates that strategic molecular modification can reduce toxicity. For benzbromarone derivatives, moving the hydroxy group to the meta-position of the carbonyl group successfully created compounds that maintained inhibitory activity toward the uric acid transporter (URAT1) but demonstrated significantly lower cytotoxicity and metabolic activation in mouse hepatocytes [4] [3].
The research highlights that metabolites and derivatives of benzarone and the related drug benzbromarone are potent EYA phosphatase inhibitors. This activity is significant for developing anti-angiogenic and anti-cancer agents. The table below summarizes the key compounds and their observed activities.
| Compound | Primary Biological Activity | Key Experimental Findings (vs. Parent Compound) | Significance / Proposed Use |
|---|---|---|---|
| 6-hydroxy Benzbromarone (6OH-BBR) | EYA tyrosine phosphatase inhibition; Anti-angiogenic [1] [2]. | "significantly more potent" inhibitor of endothelial cell migration, tubulogenesis, and angiogenic sprouting; longer half-life [1] [2]. | Major active metabolite; contributes to therapeutic effect and hepatotoxicity of benzbromarone; candidate for repurposing [1] [2]. |
| 1'-hydroxy Benzbromarone | EYA tyrosine phosphatase inhibition [2]. | "less potent" inhibitor of EYA activity and in cellular assays [2]. | Minor metabolite; studied in context of hepatotoxicity [3]. |
| DS-1-38 (this compound derivative) | EYA1 phosphatase antagonism; suppression of Sonic Hedgehog (SHH) signaling [4]. | Inhibited SHH-medulloblastoma growth in vitro and in vivo; excellent brain penetrance; increased lifespan in mouse models [4]. | Promising lead compound for treating pediatric SHH-medulloblastoma and other EYA-dependent cancers [4]. |
To ensure reproducibility, here are the methodologies used to generate the key data in the studies cited above.
1. EYA Phosphatase Enzyme Assay [1] [2]
2. Cell-Based Anti-Angiogenic Assays [1] [2]
3. In Vivo Efficacy and Pharmacokinetic Study [4]
SmoM2, Atoh-Cretg/0 mice, which develop fatal Sonic Hedgehog-driven medulloblastoma (SHH-MB).The bioactivity and toxicity of these compounds are closely tied to their metabolism, primarily mediated by cytochrome P450 enzymes. The following diagram illustrates the key metabolic pathways and their outcomes.
This research area is dynamic, with studies often using specialized animal models.
The following table summarizes key EYA inhibitors identified in the scientific literature. It's important to note that much of the available data comes from studies focused on individual inhibitors, rather than head-to-head comparisons.
| Inhibitor Name | Primary EYA Target(s) | Reported Potency (IC₅₀ or KI) | Key Characteristics & Selectivity | Demonstrated Biological Effects |
|---|---|---|---|---|
| Benzarone [1] | EYA2, EYA3 | Information missing | Identified with Benzbromarone; reported to exhibit selectivity for EYA over classical PTPs like PTP1B [1]. | Inhibits endothelial cell motility and angiogenesis in vitro and in zebrafish models [1]. |
| Benzbromarone (BBR) [1] [2] [3] | EYA family (EYA1, EYA3 highlighted) | Information missing | A uricosuric drug being repurposed; inhibits EYA phosphatase activity. Analysis suggests its antileukemic effects are driven by EYA inhibition rather than off-targets [2] [3]. | Reduces viability in leukemia cells; synergizes with Menin & DOT1L inhibitors; delays leukemia progression in vivo; inhibits angiogenesis [1] [2] [3]. |
| N-arylidenebenzohydrazide compounds (e.g., NCGC00249987) [4] [5] | EYA2 (specifically) | KI = 440 nM for EYA2 [4] | Allosteric inhibitor; demonstrates high selectivity for EYA2 and does not inhibit EYA3 [4] [5]. | Inhibits EYA2 phosphatase-dependent cell migration, invadopodia formation, and invasion in lung cancer cells [5]. |
EYA proteins are unusual multifunctional proteins, and their inhibition can impact multiple cellular processes. The following diagram outlines their key functions and general mechanisms of inhibition.
When interpreting this data, please consider the following points:
The table below summarizes the key quantitative findings from the comparative study [1].
| Parameter | Human | Rat | Dog |
|---|---|---|---|
| Oral Dose | 100 mg | 2 mg/kg | 0.5 mg/kg |
| Absorption | Well-absorbed | Well-absorbed | Well-absorbed |
| Urinary Excretion | 73% (mean) | <20% | <20% |
| Faecal Excretion | 19% (mean) | >80% | >80% |
| Biliary Excretion | Information missing | 72% (in 24 h) | 59% (in 7 h, i.v.) |
| Enterohepatic Circulation | Information missing | Demonstrated | Information missing |
| Plasma Peak Time (Total 14C) | 1-2 hours | Information missing | Information missing |
| Unchanged this compound in Plasma | Not Detected (<25 ng/ml) | Information missing | Information missing |
| Principal Conjugated Form in Plasma | ~10% of peak 14C | Information missing | ~50% of peak 14C |
| Primary Metabolic Pathway | Hydroxylation then conjugation | Direct conjugation | Direct conjugation |
| Principal Urinary Metabolite | Conjugate of 1-hydroxylated ethyl side-chain (26% dose) | Information missing | Information missing |
The data in the comparison table were generated using the following standardized experimental methods, as detailed in the study [1]:
The diagram below illustrates the primary metabolic pathways of this compound, highlighting the key differences between humans, rats, and dogs.
This diagram summarizes the key metabolic and excretory pathways of this compound, showing the predominant hydroxylation pathway in humans versus the direct conjugation pathway in rats and dogs [1].
The table below summarizes the available data on the disposition and performance of key uricosuric drugs.
| Drug Name | Key Metabolic Pathway / Note | Elimination Half-Life (Parent Compound) | Key Quantitative Data on Efficacy | Primary Mechanism of Action |
|---|---|---|---|---|
| Benzarone | A metabolite of benzbromarone (debromination) [1] [2]. | ~13.5 hours [2] | Information missing | Information missing |
| Benzbromarone | Hepatic metabolism via CYP2C9 to 6-hydroxy and 1'-hydroxy metabolites [3]. The 6-hydroxy metabolite is active [3]. | ~2.8 hours (parent drug); active metabolite persists for ~30 hours [2] [3]. | • Dose 100 mg/day: Reduced plasma urate from 8.58 mg/dL to 3.54 mg/dL (↓5.04 mg/dL) [4]. • Dose 100 mg/day: 92% of patients reached serum urate target (<0.30 mmol/L) vs. 65% for probenecid [5]. | Potent inhibitor of the urate transporter URAT1 in the proximal renal tubule [3]. | | Probenecid | Information missing | 6-12 hours (dose-dependent) [5]. | In combination with allopurinol, 65% of patients reached serum urate target [5]. | Inhibits renal transporters, including URAT1 [5] [6]. | | Lesinurad | Information missing | Information missing | • Dose 200 mg/day + XOI: 54% of patients reached serum urate target (<0.36 mmol/L) vs. 28% with placebo+XOI [5]. • Dose 400 mg/day (monotherapy): 29.9% reached target vs. 1.9% with placebo [5]. | Inhibits URAT1 and OAT4 [5]. |
For your reference, here are the methodologies from key studies that generated the comparative efficacy data.
The following diagram illustrates the metabolic pathway of benzbromarone, which is relevant to understanding its plasma concentration profile and the formation of this compound.
Benzbromarone (BBR) is primarily metabolized in the liver, leading to several metabolites with distinct biological activities and protein binding profiles. The table below summarizes the key metabolites and their characteristics.
| Metabolite | Primary Enzyme(s) | Key Protein Targets / Interactions | Biological Consequence / Toxicity Link |
|---|---|---|---|
| 6-Hydroxy-benzbromarone (6-OH-BBR) [1] [2] | CYP2C9, CYP2C19 [2] | URAT1 inhibitor (weaker than BBR); forms glutathione (GSH) adducts [1] [3] [2] | Historically investigated for toxicity; current studies suggest it is less cytotoxic than parent drug or 1'-OH-BBR [2] |
| 1'-Hydroxy-benzbromarone (1'-OH-BBR) [1] | CYP3A4 [2] | Shows cytotoxicity; potential for further activation to reactive metabolite [1] [2] | Considered a key cytotoxic metabolite; associated with hepatotoxicity in cell-based studies [1] [2] |
| 1',6-Dihydroxy-benzbromarone [1] | CYP3A4, CYP2C9 (secondary metabolism) | - | Potential reactive intermediate; may trigger mitochondrial permeability transition [1] |
| Ipso-Substitution Metabolites (e.g., CAT, DBH, DBBQ) [2] | Cytochrome P450 [2] | Reactive metabolites; can form protein adducts or generate oxidative stress [2] | Proposed novel bioactivation pathway; catechol/hydroquinone structures can be toxic [2] |
The binding affinity of BBR and its metabolites to its primary target, the URAT1 transporter, is a key differentiator. The following table compares the inhibitory strength (IC50) of BBR and its analogs, providing a clear structure-activity relationship (SAR).
| Compound | Substituent (X) | Substituent (Y) | hURAT1 IC50 (nM) | Oral Bioavailability (Fa) in Rat |
|---|---|---|---|---|
| Benzbromarone (BBR) | H | H | 26 ± 3 | 0.58 |
| 6-OH-Benzbromarone | OH | H | 189 ± 9 | 0.07 |
| 6-F-Benzbromarone | F | H | 18 ± 4 | 0.64 |
| 5-F-Benzbromarone | H | F | 6 ± 4 | 0.41 |
The experimental data supporting the information in this guide were generated using several established techniques in pharmacology and toxicology.
The following diagram illustrates the primary metabolic pathways of benzbromarone and their connection to observed biological effects.
For researchers seeking to replicate or design studies, here are more detailed methodologies for two key assays cited in the search results.
1. Oocyte-Based URAT1 Inhibition Assay [3]
2. Detection of Reactive Metabolites using LC-MS [1]
The data on benzbromarone provides critical insights for drug development, particularly in the field of uricosuric agents.
The following table summarizes the core information available on this compound-derived EYA1 phosphatase inhibitors from a recent 2024 study [1].
| Compound Name | Core Structure / Relationship to this compound | Primary Target | Key Reported Activity | Influential Structural Features |
|---|---|---|---|---|
| This compound | Parent compound; benzofuran derivative [1] | EYA proteins (allosteric inhibitor) [1] | Identified as a starting point for EYA inhibition [1] | Serves as the foundational structure for derivative development [1] |
| Benzbromarone | Derivative of this compound [1] | EYA2 (and other EYA proteins) [1] | Used as an allosteric inhibitor template [1] | — |
| DS-1-38 (DS38) | One of 35 developed derivatives of this compound [1] | EYA1 phosphatase [1] | Antagonized SHH signaling; inhibited SHH-MB growth in vitro & in vivo; excellent brain penetrance [1] | Structure optimized from this compound for enhanced EYA1 inhibitory characteristics [1] |
The study provides details on the key experiments used to characterize the lead compound, DS-1-38 [1].
The diagram below illustrates the mechanism by which DS-1-38 inhibits the SHH signaling pathway in medulloblastoma, based on the study's findings [1].
This mechanistic understanding shows that DS-1-38 acts downstream of common resistance points, positioning it as a promising therapeutic candidate.
A 2005 study investigated the mechanisms behind drug-induced hepatic toxicity by Benzarone and its analogue, Benzbromarone, comparing them to the known mitochondrial toxin Amiodarone [1]. The experiments measured several markers of mitochondrial dysfunction in isolated rat liver mitochondria and hepatocytes. The quantitative results are summarized in the table below.
| Drug | Concentration | ΔΨm Decrease (in hepatocytes) | RCROn (L-glutamate) 50% Decrease | β-oxidation Inhibition |
|---|---|---|---|---|
| This compound | 20 μmol/L | 54% [1] | 10.8 μmol/L [1] | 87% (at 100 μmol/L) [1] |
| Benzbromarone | 20 μmol/L | 81% [1] | <1 μmol/L [1] | 58% (at 50 μmol/L) [1] |
| Amiodarone | 20 μmol/L | 23% [1] | 12.9 μmol/L [1] | 71% (at 100 μmol/L) [1] |
| Benzofuran (core structure) | Up to 100 μmol/L | No effect [1] | No effect [1] | Unaffected [1] |
The study concluded that the hepatotoxicity of this compound and Benzbromarone can be largely explained by their severe mitochondrial toxicity, which subsequently triggers apoptosis and necrosis in liver cells [1]. A critical finding was that the benzofuran core structure alone is not toxic; the specific side chains attached to it are necessary to confer the observed hepatotoxicity [1].
The study employed a series of in vitro experiments on isolated rat liver mitochondria and hepatocytes to pinpoint the mechanisms of toxicity. The logical workflow of these experiments is outlined in the diagram below.
The key methodologies for the main experiments were as follows [1]:
The data indicates that Benzbromarone has a more potent acute effect on mitochondrial membrane potential and coupled respiration than this compound, as shown by its lower concentration required to disrupt these functions [1]. This suggests that Benzbromarone might present a higher risk of hepatotoxicity, which is consistent with its market withdrawal in several countries.
For your research, this comparative toxicity profile is crucial. It highlights the importance of:
Health Hazard;Environmental Hazard